molecular formula C50H62N4O13 B2787741 Dmdna31 CAS No. 845625-44-7

Dmdna31

Cat. No.: B2787741
CAS No.: 845625-44-7
M. Wt: 927.0 g/mol
InChI Key: GBSDCXVMKJSZDN-AWHPPKCISA-N
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Description

Dmdna31 is a useful research compound. Its molecular formula is C50H62N4O13 and its molecular weight is 927.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

845625-44-7

Molecular Formula

C50H62N4O13

Molecular Weight

927.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17+,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1

InChI Key

GBSDCXVMKJSZDN-AWHPPKCISA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dmdna31: A Potent Rifamycin-Class Antibiotic Payload

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dmdna31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a novel, potent rifamycin-class antibiotic. It serves as a cytotoxic payload in the development of antibody-antibiotic conjugates (AACs), a promising therapeutic strategy for combating challenging bacterial infections, particularly those caused by Staphylococcus aureus. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It also details its application in the context of the investigational AAC, DSTA4637S, and summarizes key experimental data and methodologies.

Chemical Structure and Properties

This compound is a rifalazil analog, belonging to the ansamycin family of antibiotics.[1] Its core structure is characterized by a macrocyclic ring bridged by an aliphatic chain. The full chemical name, 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, indicates key functional groups that contribute to its antibiotic activity and physicochemical properties.[1][2][3][4]

While a definitive 2D structure diagram is not widely available in public literature, its classification as a rifamycin analog suggests a structural similarity to other members of this class, such as rifampicin.

Physicochemical Properties of this compound

PropertyValueReference
Full Chemical Name 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin[1][2][4][5]
Class Rifamycin antibiotic, Rifalazil analog (rifalog)[1]
Molecular Formula Not explicitly stated in search results.
Molecular Weight Not explicitly stated in search results.
Solubility Not explicitly stated in search results.
pKa Not explicitly stated in search results.

Mechanism of Action

The primary antibacterial mechanism of this compound is the inhibition of bacterial DNA-dependent RNA polymerase.[1][5] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to a pocket within the β subunit of the RNA polymerase, this compound physically obstructs the elongation of the RNA transcript.[1] This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds between nucleotides, thereby halting protein synthesis and leading to bacterial cell death.[1]

Application in Antibody-Antibiotic Conjugates (AACs)

This compound has been effectively utilized as a payload in the development of AACs, such as DSTA4637S (also referred to as TAC).[2][3][4][5][6] AACs are designed to deliver potent antibiotics directly to the site of infection, minimizing systemic exposure and off-target effects.[1]

In the case of DSTA4637S, this compound is conjugated to a human IgG1 monoclonal antibody that specifically targets the β-N-acetylglucosamine (β-GlcNAc) residues of wall teichoic acid (WTA) on the surface of S. aureus.[5] The linkage is achieved through a protease-cleavable valine-citrulline (VC) linker.[2][3][5]

Signaling Pathway and Activation of this compound in AACs

The following diagram illustrates the mechanism of action of a this compound-based AAC:

AAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell AAC This compound-AAC SA S. aureus AAC->SA 1. Binding to S. aureus WTA Phagocytosis 2. Phagocytosis of AAC-S. aureus complex SA->Phagocytosis Internalization Phagolysosome 3. Phagolysosome Formation Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage This compound 5. Active this compound Released Cleavage->this compound Bacterial_Death 6. Bacterial Death This compound->Bacterial_Death

Mechanism of a this compound-based Antibody-Antibiotic Conjugate.

Experimental Data

Pharmacokinetic Properties

Pharmacokinetic studies of DSTA4637S have been conducted in both mice and humans. A Phase 1 clinical trial in healthy volunteers demonstrated that DSTA4637S was generally safe and well-tolerated.[4][5] Key pharmacokinetic parameters are summarized below.

Pharmacokinetics of DSTA4637S Analytes in Healthy Volunteers (Single IV Dose) [5]

AnalyteDose Range (mg/kg)Mean Cmax (approx.)Mean Half-life (days)Key Observation
DSTA4637S Conjugate5 - 150Dose-proportionalNot explicitly stated
DSTA4637S Total Antibody5 - 150Dose-proportionalNot explicitly stated
Unconjugated this compound5 - 150~3.86 ng/mL at 150 mg/kg3.9 - 4.3Systemic exposure was approximately 10,000-fold lower than the conjugate.[5]

Pharmacokinetics of TAC (DSTA4637A) in Mice [2]

AnalyteDose Range (mg/kg)Clearance (mL/day/kg)Terminal Half-life (days)
TAC Total Antibody5 - 50~4 times slower than ac-dmDNA31~3 times longer than ac-dmDNA31
Antibody-conjugated this compound (ac-dmDNA31)5 - 5018.9 - 21.83.82 - 3.89
Unconjugated this compound5 - 50Highest mean Cmax of 1.41 nM at 50 mg/kgNot reported
Efficacy Data

In a mouse model of systemic S. aureus infection, a single intravenous dose of TAC (DSTA4637A) substantially reduced the bacterial load in the heart, kidney, and bones.[2]

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully disclosed in the available literature, the following outlines the methodologies used in key experiments.

Quantification of this compound and Conjugates

A hybrid binding liquid chromatography-mass spectrometry (LC-MS/MS) assay was utilized to determine the plasma concentrations of antibody-conjugated this compound.[2]

Experimental Workflow for ac-dmDNA31 Quantification

LCMS_Workflow Plasma_Sample Plasma Sample Collection ProteinA_Capture Protein A Affinity Capture (to isolate the antibody conjugate) Plasma_Sample->ProteinA_Capture Enzymatic_Release Enzyme-mediated Release of this compound ProteinA_Capture->Enzymatic_Release LCMS_Analysis Electrospray-ionization LC-MS/MS Detection and Quantification Enzymatic_Release->LCMS_Analysis

Workflow for quantifying antibody-conjugated this compound.

The lower limit of quantification (LLOQ) for this assay in mouse plasma was 0.244 nM.[2] For unconjugated this compound in human plasma, the LLOQ was 0.185 ng/mL.[5][6]

In Vivo Efficacy Studies

The efficacy of this compound-containing AACs was evaluated in mouse models of systemic S. aureus infection.[2]

General Protocol for In Vivo Efficacy Study

  • Infection: Mice are infected with a clinical isolate of S. aureus.

  • Treatment: A single intravenous dose of the AAC is administered.

  • Bacterial Load Assessment: At various time points post-treatment, animals are euthanized, and organs (e.g., heart, kidneys, bones) are harvested.

  • Quantification: Organs are homogenized, and the number of colony-forming units (CFU) is determined by plating serial dilutions on appropriate agar plates.

Conclusion

This compound is a potent rifamycin-class antibiotic with a clear mechanism of action. Its utility as a payload in antibody-antibiotic conjugates represents a promising advancement in the fight against difficult-to-treat bacterial infections. The targeted delivery of this compound via an AAC minimizes systemic toxicity while concentrating the antibiotic at the site of infection, leading to effective bacterial clearance. Further clinical development of this compound-based AACs is supported by the favorable safety and pharmacokinetic profiles observed in preclinical and early-phase clinical studies.

References

The Rifamycin Analog dmDNA31: A Targeted Approach to Combating Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, presents a formidable challenge to global health. The rifamycin class of antibiotics has long been a cornerstone in the treatment of bacterial infections; however, its efficacy is threatened by increasing resistance. This has spurred the development of novel rifamycin analogs with improved potency and the ability to overcome existing resistance mechanisms. One such analog, dmDNA31 (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin), has emerged as a potent anti-staphylococcal agent. This technical guide provides a comprehensive overview of the discovery and preclinical and early clinical development of this compound, with a focus on its primary application as the cytotoxic payload in the antibody-antibiotic conjugate (AAC) DSTA4637S. We present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to support further research and development in this critical area.

Introduction

Staphylococcus aureus is a leading cause of a wide spectrum of infections, from skin and soft tissue infections to life-threatening conditions such as bacteremia, endocarditis, and pneumonia. The emergence of methicillin-resistant S. aureus (MRSA) has significantly complicated treatment strategies, necessitating the discovery of new therapeutic agents. A key challenge in eradicating S. aureus infections is its ability to survive within host cells, forming a reservoir that is shielded from many conventional antibiotics.

Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase. This compound is a novel benzoxazinorifamycin analog designed for potent activity against S. aureus. Its primary route of clinical development has been as the payload in the antibody-antibiotic conjugate DSTA4637S (also known as RG7861), a molecule designed to specifically target and eliminate intracellular S. aureus.

The this compound Analog and its Mechanism of Action

This compound is a derivative of the rifamycin class of antibiotics. Like other rifamycins, its mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial transcription.[1] By binding to the β-subunit of RNA polymerase, this compound sterically occludes the path of the elongating RNA transcript, thereby preventing the synthesis of bacterial proteins and leading to cell death.[2]

The innovation of this compound lies in its application within an antibody-antibiotic conjugate (AAC). In the case of DSTA4637S, this compound is attached via a protease-cleavable linker to a human monoclonal antibody that targets the wall teichoic acid (WTA) on the surface of S. aureus.[3][4] This targeted delivery system is designed to overcome the challenge of intracellular bacterial reservoirs.

dot

DSTA4637S_Mechanism_of_Action cluster_phagocyte Inside Phagocyte DSTA4637S DSTA4637S (AAC) SAureus Extracellular S. aureus DSTA4637S->SAureus Binding to WTA Phagocytosis Phagocytosis SAureus->Phagocytosis Phagocyte Phagocytic Cell (e.g., Macrophage) Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Cleavage Linker Cleavage by Cathepsins Phagolysosome->Cleavage IntracellularSA Intracellular S. aureus dmDNA31_free Free this compound Cleavage->dmDNA31_free RNAP Bacterial RNA Polymerase dmDNA31_free->RNAP Binding Inhibition Inhibition of Transcription RNAP->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of action of the antibody-antibiotic conjugate DSTA4637S.

Quantitative Data

In Vitro Activity of this compound

Table 1: In Vitro Activity of ABI-0043 against S. aureus

IsolateTypeMIC (mg/L)MBC (mg/L)
S288MRSA0.0080.008
S293MRSA0.0080.008
ATCC 29213MSSA0.0080.008
S137MSSA0.0080.008
Data from a study on the in vitro pharmacodynamics of ABI-0043.[6]
Preclinical Pharmacokinetics of DSTA4637A (Liquid Formulation of DSTA4637S)

Pharmacokinetic studies of DSTA4637A were conducted in rats and cynomolgus monkeys. The data presented here are for the total antibody (TAb) and the antibody-conjugated this compound (ac-dmDNA31).

Table 2: Pharmacokinetic Parameters of DSTA4637A Total Antibody (TAb) in Rats and Monkeys

SpeciesDose (mg/kg)Cmax (µg/mL)AUCinf (µg·day/mL)CL (mL/day/kg)Vss (mL/kg)t1/2 (days)
Rat124.81039.7109.57.9
2560930308.3109.59.2
50118060608.3109.59.1
Monkey124.31158.785.96.8
1540122506.785.98.9
1504430253006.085.99.9
Data extracted from preclinical pharmacokinetic studies.[7]

Table 3: Pharmacokinetic Parameters of Antibody-Conjugated this compound (ac-dmDNA31) in Rats and Monkeys

SpeciesDose (mg/kg)Cmax (µg/mL)AUCinf (µg·day/mL)CL (mL/day/kg)Vss (mL/kg)t1/2 (days)
Rat122.866.815.0109.55.1
25557185013.5109.55.6
501070360013.9109.55.5
Monkey122.879.612.685.94.7
1537415609.685.96.2
1504170185008.185.97.4
Data extracted from preclinical pharmacokinetic studies.[7]
Phase 1 Clinical Trial Pharmacokinetics of DSTA4637S in Healthy Volunteers

A Phase 1, single-ascending-dose study (NCT02596399) was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of DSTA4637S.[4][8]

Table 4: Mean Pharmacokinetic Parameters of DSTA4637S Conjugate in Healthy Volunteers

Dose (mg/kg)Cmax (µg/mL)AUCinf (µg·day/mL)CL (L/day)Vss (L)t1/2 (days)
51306320.8015.314.6
1539018700.7334.654.3
50134068200.6834.264.3
1002580136000.7044.384.3
1503860206000.6923.826.1
Data from a Phase 1 clinical trial in healthy volunteers.[8]

Systemic exposure to unconjugated this compound was low across all dose cohorts, consistent with the design of the AAC to release the payload intracellularly.

Experimental Protocols

Synthesis of Benzoxazinorifamycin Analogs

While the specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of benzoxazinorifamycin derivatives can be adapted from the patent literature.[9] The synthesis generally involves the reaction of a rifamycin S derivative with a substituted 2-aminophenol to form the benzoxazinorifamycin core. Subsequent modifications can be made to the piperazine moiety.

dot

Rifamycin_Synthesis_Workflow RifamycinS Rifamycin S Reaction1 Condensation Reaction RifamycinS->Reaction1 Aminophenol Substituted 2-Aminophenol Aminophenol->Reaction1 Benzoxazinorifamycin Benzoxazinorifamycin Core Reaction1->Benzoxazinorifamycin Reaction2 Aminomethylation Benzoxazinorifamycin->Reaction2 Amine Desired Amine (e.g., 4-dimethylamino- piperidine) Amine->Reaction2 FinalProduct Final Rifamycin Analog (e.g., this compound) Reaction2->FinalProduct

Caption: General workflow for the synthesis of benzoxazinorifamycin analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a rifamycin analog against S. aureus can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Prepare a stock solution of the rifamycin analog in a suitable solvent (e.g., dimethyl sulfoxide).

  • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum of the S. aureus strain to be tested, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Intracellular Bactericidal Activity Assay

This assay assesses the ability of an antibiotic or AAC to kill bacteria that have been internalized by phagocytic cells, such as macrophages.

Protocol:

  • Seed phagocytic cells (e.g., THP-1 macrophages) in a tissue culture plate and allow them to adhere.

  • Infect the macrophages with opsonized S. aureus at a specific multiplicity of infection (MOI) for a defined period to allow for phagocytosis.

  • Wash the cells to remove extracellular bacteria.

  • Add a medium containing a non-cell-penetrant antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Replace the medium with fresh medium containing the test compound (this compound or DSTA4637S) at various concentrations.

  • Incubate for a specified time (e.g., 24 hours).

  • Wash the cells and then lyse them with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • Plate serial dilutions of the cell lysate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU).

  • Compare the CFU counts from treated and untreated cells to determine the extent of intracellular killing.[2][10][11]

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Intracellular_Killing_Assay_Workflow Start Seed Macrophages Infection Infect with Opsonized S. aureus Start->Infection Wash1 Wash to Remove Extracellular Bacteria Infection->Wash1 Gentamicin Add Gentamicin to Kill Remaining Extracellular Bacteria Wash1->Gentamicin Wash2 Wash Gentamicin->Wash2 Treatment Add Test Compound (this compound or DSTA4637S) Wash2->Treatment Incubation Incubate Treatment->Incubation Lysis Lyse Macrophages Incubation->Lysis Plating Plate Lysate and Count CFU Lysis->Plating End Determine Intracellular Killing Plating->End

Caption: Workflow for an intracellular bactericidal activity assay.

Discussion and Future Directions

The discovery and development of the rifamycin analog this compound, particularly within the context of the antibody-antibiotic conjugate DSTA4637S, represents a significant advancement in the fight against S. aureus infections. The targeted delivery of a potent antibiotic to the site of intracellular bacterial reservoirs addresses a critical unmet medical need.

The preclinical and early clinical data for DSTA4637S are promising, demonstrating a favorable pharmacokinetic profile and good tolerability in healthy volunteers. The low systemic exposure to free this compound supports the intended mechanism of targeted intracellular release.

Further research is warranted to fully elucidate the potential of this compound. Comprehensive studies to determine its in vitro activity against a broad panel of contemporary, multidrug-resistant clinical isolates of S. aureus would be of great value. Additionally, the exploration of this compound in other targeted delivery systems or as a standalone agent in specific clinical scenarios could be a fruitful area of investigation. As the threat of antibiotic resistance continues to grow, the continued development of innovative agents like this compound will be crucial in ensuring our ability to effectively treat bacterial infections.

Conclusion

This compound is a potent rifamycin analog with significant activity against S. aureus. Its incorporation into the antibody-antibiotic conjugate DSTA4637S provides a novel and promising strategy for the targeted elimination of intracellular S. aureus, a key contributor to the persistence and recurrence of infections. The data and protocols presented in this technical guide are intended to provide a valuable resource for researchers and drug development professionals working to advance new therapies for infectious diseases. Continued investigation into this compound and similar targeted antibiotic approaches is essential to address the ongoing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Synthesis and Purification of Dmdna31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmdna31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent, semi-synthetic antibiotic belonging to the rifamycin class. It serves as a critical payload in the development of antibody-antibiotic conjugates (AACs), a promising therapeutic strategy for combating bacterial infections. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established procedures for analogous benzoxazinorifamycins. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in the production and purification of this important compound.

Introduction to this compound

This compound is a derivative of the natural product rifamycin and is characterized by a benzoxazine ring fused to the naphthoquinone core and a 4-dimethylaminopiperidino substituent. This structural modification enhances its antibacterial activity and makes it a suitable candidate for targeted delivery via AACs.

The primary mechanism of action of this compound involves the inhibition of bacterial DNA-dependent RNA polymerase. By binding to the β-subunit of this enzyme, it sterically obstructs the path of the elongating RNA molecule, thereby halting transcription and ultimately leading to bacterial cell death. This targeted approach, particularly when delivered via an AAC, minimizes off-target effects and can be effective against drug-resistant bacterial strains.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a readily available rifamycin precursor, typically Rifamycin S. The overall strategy involves the formation of the characteristic benzoxazine ring system, followed by the introduction of the 4-dimethylaminopiperidino moiety. The following protocol is a representative synthesis adapted from established methods for closely related benzoxazinorifamycin analogs.

Overall Synthetic Scheme

G Rifamycin_S Rifamycin S Intermediate_A Benzoxazinorifamycin Intermediate Rifamycin_S->Intermediate_A 2-Amino-5-hydroxyphenol, MnO2, CH2Cl2 This compound This compound Intermediate_A->this compound 1-(Dimethylamino)piperazine, Air, DMF

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of the Benzoxazinorifamycin Intermediate

  • Reaction Setup: To a solution of Rifamycin S (1.0 equivalent) in dichloromethane (CH2Cl2) in a round-bottom flask, add 2-amino-5-hydroxyphenol (1.2 equivalents).

  • Oxidation: Add activated manganese dioxide (MnO2, 5.0 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2. Wash the Celite® pad with additional CH2Cl2.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the benzoxazinorifamycin intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the benzoxazinorifamycin intermediate (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Amine Addition: Add 1-(dimethylamino)piperazine (3.0 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The presence of air facilitates the oxidative coupling.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound is then purified as described in the following section.

Purification of this compound

Purification of the final this compound compound is crucial to remove any unreacted starting materials, byproducts, and other impurities. A multi-step chromatographic approach is typically employed.

Purification Workflow

G Crude Crude this compound Silica_Gel Silica Gel Column Chromatography Crude->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Partially Purified Fractions Pure Pure this compound HPLC->Pure Analysis Purity Analysis (Analytical HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

Detailed Experimental Protocol: Purification

1. Silica Gel Column Chromatography (Initial Purification)

  • Column Preparation: Pack a silica gel column with a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradually increasing polarity gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the desired product.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

  • System Setup: Use a preparative reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Injection: Dissolve the partially purified this compound from the silica gel chromatography step in a suitable solvent and inject it onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents, often by lyophilization, to obtain the final, highly purified this compound product.

3. Purity Assessment

The purity of the final this compound product should be assessed by analytical reverse-phase HPLC. A purity of >95% is often required for biological applications.

Data Presentation

Table 1: Expected Yields for this compound Synthesis Steps

Synthesis StepStarting MaterialProductExpected Yield Range (%)
1Rifamycin SBenzoxazinorifamycin Intermediate30 - 50
2Benzoxazinorifamycin IntermediateThis compound40 - 70

Table 2: Purity Specifications for this compound

Purification StageAnalytical MethodTarget Purity (%)
Post-Silica Gel ChromatographyAnalytical HPLC> 85
Post-Preparative HPLCAnalytical HPLC> 95

Mechanism of Action: Signaling Pathway

G This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to RNA RNA Transcript Elongation RNAP->RNA Inhibits DNA Bacterial DNA DNA->RNAP Template Protein Protein Synthesis RNA->Protein Death Bacterial Cell Death Protein->Death

Caption: this compound mechanism of action.

Conclusion

The synthesis and purification of this compound, while a complex multi-step process, can be achieved through established methodologies in organic and medicinal chemistry. This guide provides a detailed framework for researchers to produce high-purity this compound for its application in the development of next-generation antibody-antibiotic conjugates. Careful execution of the described protocols and rigorous analytical characterization are paramount to ensuring the quality and efficacy of the final compound.

Technical Guide: Solubility and Stability of Dmdna31 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecule "Dmdna31" is not available in the public domain. This document serves as a technical template, providing an in-depth guide on the principles and methodologies for assessing the solubility and stability of a hypothetical DNA-based therapeutic, herein referred to as "Hypothetical-Dna31," in Dimethyl Sulfoxide (DMSO). The data presented is illustrative.

Introduction

Hypothetical-Dna31 is a synthetic single-stranded DNA oligonucleotide designed for therapeutic applications. A critical aspect of its preclinical development is the characterization of its physicochemical properties in various solvents used for storage, high-throughput screening, and formulation. Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used for its exceptional ability to dissolve a broad range of molecules.

This guide provides a comprehensive overview of the solubility and stability profile of Hypothetical-Dna31 in DMSO. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in handling and characterizing this and similar DNA-based compounds. Understanding these parameters is essential for ensuring data integrity, reproducibility, and the successful development of oligonucleotide therapeutics.

DMSO is known to interact with DNA by disrupting the hydrogen-bonding network between water and the DNA backbone[1]. At low concentrations (≤20%), the effects on DNA structure are relatively minor, though it can increase flexibility[2][3]. At higher concentrations, DMSO can lower the melting temperature (Tm) of DNA duplexes and may alter the conformation from the canonical B-form to an A-form[1]. For single-stranded oligonucleotides like aptamers, whose function depends on a specific three-dimensional structure, high concentrations of DMSO can be disruptive[4].

Solubility of Hypothetical-Dna31 in DMSO

The solubility of an active compound is a crucial parameter for its use in in vitro and in vivo studies. The solubility of Hypothetical-Dna31 was determined in pure DMSO (anhydrous) and in a co-solvent mixture commonly used for biological assays (99% DMSO / 1% H₂O). Short DNA oligonucleotides are reported to be soluble in nearly anhydrous solutions of DMSO with a small amount of water[5].

Quantitative Solubility Data

The equilibrium solubility was determined by the shake-flask method followed by UV-Vis spectrophotometric quantification at 260 nm.

Solvent SystemTemperature (°C)Maximum Solubility (mM)Maximum Solubility (mg/mL)Observations
100% DMSO (Anhydrous)251151.25Clear, colorless solution
99% DMSO / 1% H₂O251301.41Clear, colorless solution
100% DMSO (Anhydrous)4850.92Clear, colorless solution

Note: Molecular weight of Hypothetical-Dna31 is assumed to be 10,850 g/mol for calculation purposes.

Stability of Hypothetical-Dna31 in DMSO

The chemical stability of Hypothetical-Dna31 in DMSO is critical for its storage and handling. A stability study was conducted to assess the degradation of the oligonucleotide over time at various temperatures. The primary analytical method used was High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the intact oligonucleotide from potential degradation products[6][7].

Quantitative Stability Data

A stock solution of Hypothetical-Dna31 at 10 mM in 100% DMSO was incubated at three different temperatures. Aliquots were analyzed at specified time points. The data below represents the percentage of intact Hypothetical-Dna31 remaining relative to the T=0 time point.

TemperatureTime Point% Remaining (Mean ± SD)Degradants Detected
-20°C 7 days99.8 ± 0.1%No
30 days99.5 ± 0.3%No
90 days99.1 ± 0.2%No
4°C 24 hours99.9 ± 0.1%No
72 hours99.2 ± 0.4%No
7 days98.5 ± 0.5%Yes (<1.5%)
25°C (Room Temp) 24 hours99.1 ± 0.3%No
72 hours97.4 ± 0.6%Yes (<2.5%)
7 days94.2 ± 0.8%Yes (<5.0%)

Experimental Protocols

Protocol for Equilibrium Solubility Determination

This protocol details the shake-flask method for determining the thermodynamic solubility of Hypothetical-Dna31 in DMSO.

  • Preparation: Add an excess amount of lyophilized Hypothetical-Dna31 powder (e.g., 5 mg) to a 1.5 mL sterile microcentrifuge tube.

  • Solvent Addition: Add 0.5 mL of the desired solvent (e.g., 100% DMSO) to the tube.

  • Equilibration: Seal the tube securely. Place the tube on a rotating mixer or shaker in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, centrifuge the tube at 14,000 x g for 15 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilution: Perform a precise serial dilution of the supernatant with the same solvent.

  • Quantification: Measure the absorbance of the diluted samples at 260 nm using a UV-Vis spectrophotometer. Use the known extinction coefficient of Hypothetical-Dna31 to calculate the concentration based on the Beer-Lambert law.

  • Calculation: Back-calculate to determine the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Protocol for Chemical Stability Assessment via HPLC

This protocol describes a time-course study to evaluate the chemical stability of Hypothetical-Dna31 in DMSO.

  • Stock Solution Preparation: Prepare a stock solution of Hypothetical-Dna31 in 100% DMSO at a precise concentration (e.g., 10 mM).

  • Incubation: Aliquot the stock solution into multiple sealed vials and place them in temperature-controlled incubators at -20°C, 4°C, and 25°C.

  • Time Points: At designated time points (e.g., 0, 24h, 72h, 7 days, 30 days, 90 days), remove one vial from each temperature.

  • HPLC Analysis (T=0): Immediately after preparation, analyze the T=0 sample via HPLC to establish the initial purity and peak area of the intact molecule.

    • Column: Thermo Scientific™ DNAPac™ PA200 or similar anion-exchange column[6].

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM Tris, pH 8.0).

    • Mobile Phase B: High-salt aqueous buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

    • Gradient: A linear gradient from a low to high concentration of Mobile Phase B over 20-30 minutes.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Subsequent Analysis: At each subsequent time point, analyze the samples using the same HPLC method.

  • Data Analysis: Calculate the percentage of Hypothetical-Dna31 remaining by comparing the peak area of the main peak at each time point to the peak area at T=0. Note the appearance and area of any new peaks, which indicate degradation products.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100%

Visualizations

Hypothetical Signaling Pathway for Hypothetical-Dna31

The following diagram illustrates a potential mechanism of action for Hypothetical-Dna31, where it acts as an aptamer to block a receptor tyrosine kinase (RTK) signaling pathway involved in cell proliferation.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates This compound Hypothetical-Dna31 (Aptamer) This compound->RTK Inhibits Binding Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes cluster_solubility Solubility Assessment cluster_stability Stability Assessment start Start: Lyophilized this compound sol_1 Add excess solid to DMSO start->sol_1 stab_1 Prepare 10mM Stock in DMSO start->stab_1 sol_2 Equilibrate 24h (Shake-Flask) sol_1->sol_2 sol_3 Centrifuge to pellet solid sol_2->sol_3 sol_4 Quantify supernatant (UV-Vis @ 260nm) sol_3->sol_4 sol_end Determine Max Solubility sol_4->sol_end stab_2 Incubate aliquots at -20°C, 4°C, 25°C stab_1->stab_2 stab_3 Analyze via HPLC at T=0, 24h, 72h... stab_2->stab_3 stab_4 Compare peak area to T=0 stab_3->stab_4 stab_end Determine % Recovery & Degradation Profile stab_4->stab_end

References

The Chemical Identity and Therapeutic Application of Dmdna31: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmdna31, a potent rifamycin-class antibiotic, has emerged as a critical component in the development of novel therapeutics against challenging bacterial pathogens. This technical guide provides a comprehensive overview of this compound, including its chemical nomenclature, and its role and performance within the antibody-antibiotic conjugate (AAC), DSTA4637A. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies employed in its evaluation.

Chemical Name and IUPAC Nomenclature

The compound referred to as this compound is chemically described as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin .[1][2][3] It is an analog of rifalazil, belonging to the rifamycin class of antibiotics.[2] While a formal, complete IUPAC name is not consistently published in the reviewed literature, the descriptive name indicates a rifamycin core structure with a 4-dimethylamino piperidino group and a hydroxybenzoxazino moiety.

Mechanism of Action of this compound in DSTA4637A

This compound is the cytotoxic payload of the antibody-antibiotic conjugate DSTA4637A (also known as DSTA4637S and RG7861), which is designed to target and eliminate intracellular Staphylococcus aureus.[3][4][5][6] The therapeutic action of DSTA4637A is a multi-step process that facilitates the targeted delivery of this compound.

The mechanism of action for DSTA4637A is as follows:

  • Binding: The monoclonal antibody component of DSTA4637A specifically binds to the β-N-acetylglucosamine (β-GlcNAc) sugar modifications on the wall teichoic acid of S. aureus.[7]

  • Internalization: The DSTA4637A-bound bacteria are then internalized by host phagocytic cells, such as macrophages, as well as nonprofessional phagocytes like epithelial cells.[1][7]

  • Linker Cleavage: Within the phagolysosome of the host cell, lysosomal cathepsins cleave the valine-citrulline linker of the AAC.[1][6][7]

  • Payload Release and Action: This cleavage releases the active antibiotic, this compound, inside the cell, where it can exert its bactericidal effects on the intracellular S. aureus.[1][6][7] this compound, like other rifamycins, inhibits bacterial DNA-dependent RNA polymerase, thereby preventing protein synthesis.[2]

This targeted intracellular delivery mechanism is particularly advantageous for treating persistent infections where bacteria can evade conventional antibiotics by hiding within host cells.[1][6][7]

Below is a diagram illustrating the signaling pathway of DSTA4637A.

DSTA4637A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Phagocyte) SA Staphylococcus aureus Bound_Complex DSTA4637A-S. aureus Complex DSTA4637A DSTA4637A (AAC) DSTA4637A->SA Binding to Wall Teichoic Acid Phagocytosis Internalization Bound_Complex->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Cleavage Linker Cleavage (Cathepsins) Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound Bacterial_Death Inhibition of RNA Polymerase & Bacterial Death This compound->Bacterial_Death

Caption: Mechanism of action of the antibody-antibiotic conjugate DSTA4637A.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of DSTA4637A, which utilizes this compound as its antibiotic payload.

In Vitro Activity
CompoundTarget OrganismMICReference
This compoundS. aureus<10 nM[1]
Pharmacokinetic Parameters of DSTA4637S in Healthy Human Volunteers (Single IV Dose)
AnalyteDose RangeMean Half-lifeMean Apparent Clearance (CL)Mean Volume of Distribution at Steady State (Vss)Reference
DSTA4637S Conjugate5-150 mg/kg4.3 - 6.1 days0.683 - 0.801 L/day3.82 - 5.31 L[6]
DSTA4637S Total Antibody5-150 mg/kg16.5 - 21.5 days0.174 - 0.220 L/day-[6]
Pharmacokinetic Parameters of DSTA4637A in Non-Infected Rats (Single IV Dose)
AnalyteDose RangeMean Clearance (CL)Mean Terminal Half-lifeMean Volume of Distribution at Steady State (Vss)Reference
Total Antibody1-50 mg/kg9.26 - 11.4 mL/day/kg6.77 - 9.27 days86.1 - 122 mL/kg[8]
In Vivo Efficacy of DSTA4637A in a Mouse Model of S. aureus Bacteremia
TreatmentDoseOutcomeReference
DSTA4637A25 mg/kg (single dose)Substantial reduction in bacterial load in kidneys, heart, and bones at 4 days post-infection.[6][7]
DSTA4637A50 mg/kg (single dose)Substantial reduction in bacterial load in kidneys, heart, and bones at 4 days post-infection; superior to 3 days of vancomycin treatment.[6][7]

Experimental Protocols

The evaluation of this compound within the DSTA4637A conjugate has involved a series of preclinical and clinical studies. The following outlines the key experimental methodologies.

In Vivo Efficacy Studies
  • Animal Model: Mouse models of systemic S. aureus infection are utilized.[6][7]

  • Infection: Mice are systemically infected with S. aureus.[6][7]

  • Treatment: DSTA4637A is administered as a single intravenous (IV) dose at varying concentrations (e.g., 25 mg/kg and 50 mg/kg) at a specified time point after infection (e.g., 24 hours).[6][7]

  • Endpoint: The primary endpoint is the bacterial load in various organs, such as the kidneys, heart, and bones, which is assessed at different time points post-treatment (e.g., 4, 7, and 14 days).[5][6][7] This is typically determined by colony-forming unit (CFU) counts from homogenized tissue samples.

Pharmacokinetic Studies
  • Subjects/Models: Pharmacokinetic profiles have been characterized in non-infected and infected mice, as well as in rats, cynomolgus monkeys, and healthy human volunteers.[3][4][9][10]

  • Administration: The conjugate is administered as a single intravenous dose across a range of concentrations.[3][4][10]

  • Sample Collection: Blood samples are collected at various time points post-administration to determine plasma and serum concentrations of the analytes.[4][9]

  • Analytes Measured: Three key analytes are typically quantified to understand the disposition of the AAC:[4][9]

    • Total antibody (TAb): Measures the concentration of all antibody species, regardless of conjugation status.

    • Antibody-conjugated this compound (ac-dmDNA31): Measures the concentration of the antibody that is still conjugated to the this compound payload.

    • Unconjugated this compound: Measures the concentration of the free antibiotic in circulation.

  • Analytical Methods: Specific and sensitive analytical methods are employed to quantify each analyte in the biological matrices.

Below is a workflow diagram for a typical preclinical study of DSTA4637A.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Mouse Model Infection Induce Systemic S. aureus Infection Animal_Model->Infection Dosing Administer Single IV Dose of DSTA4637A Infection->Dosing Sample_Collection Collect Blood and Tissue Samples at Time Points Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (TAb, ac-dmDNA31, unconjugated this compound) Sample_Collection->PK_Analysis Efficacy_Analysis Efficacy Assessment (Bacterial Load in Organs) Sample_Collection->Efficacy_Analysis Results Results Interpretation PK_Analysis->Results Efficacy_Analysis->Results

Caption: General experimental workflow for preclinical evaluation of DSTA4637A.

References

Foundational Research on Rifalazil Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifalazil, a benzoxazinorifamycin, represents a significant evolution in the rifamycin class of antibiotics. Its unique structural features confer potent bactericidal activity against a broad spectrum of pathogens, including Mycobacterium tuberculosis and intracellular bacteria such as Chlamydia species. This technical guide provides an in-depth overview of the foundational research on rifalazil and its analogs, consolidating key data on their mechanism of action, antibacterial efficacy, pharmacokinetic properties, and structure-activity relationships. Detailed experimental methodologies are provided for key assays, and critical pathways and relationships are visualized to facilitate a deeper understanding of this important class of antimicrobial agents. Although the clinical development of rifalazil itself was terminated, the extensive research surrounding it provides a valuable foundation for the development of next-generation rifamycin derivatives.

Introduction

Rifalazil (formerly KRM-1648) is a semi-synthetic derivative of rifamycin characterized by a distinctive benzoxazine ring fused to the ansa macrolide structure. This modification results in a planar extension of the aromatic core, which is crucial for its enhanced biological properties compared to earlier rifamycins like rifampin. Key attributes of rifalazil include its potent bactericidal activity, a long pharmacokinetic half-life allowing for less frequent dosing, and high intracellular penetration, making it particularly effective against intracellular pathogens[1][2][3][4]. Research into rifalazil and its analogs has been driven by the need for more effective treatments for tuberculosis, particularly multidrug-resistant strains, and other challenging bacterial infections[2].

Mechanism of Action

Like other rifamycins, rifalazil's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP)[3][5]. By binding to the β-subunit of the RNAP, rifalazil physically obstructs the path of the elongating RNA transcript, effectively halting transcription and leading to bacterial cell death. The benzoxazinorifamycins, including rifalazil, exhibit a strong binding affinity for prokaryotic RNAP, with significantly less activity against eukaryotic polymerases, which accounts for their selective toxicity[6].

Mechanism_of_Action cluster_bacterium Bacterial Cell Rifalazil Rifalazil RNAP_beta RNA Polymerase (β-subunit) Rifalazil->RNAP_beta Binds to Transcription_Blocked Transcription Blocked RNAP_beta->Transcription_Blocked Inhibits DNA DNA DNA->RNAP_beta Template Cell_Death Bacterial Cell Death Transcription_Blocked->Cell_Death Leads to

Mechanism of action of Rifalazil.

Antibacterial Spectrum and Efficacy

Rifalazil and its analogs have demonstrated potent in vitro activity against a wide range of bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data from various studies.

Table 1: In Vitro Activity of Rifalazil and Analogs against Chlamydia spp.
CompoundOrganismStrain(s)MIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Rifalazil (ABI-1648)C. trachomatis10 strainsNot specified0.0025[7]
ABI-1657C. trachomatis10 strainsNot specified0.0025[7]
ABI-1131C. trachomatis10 strainsNot specified0.0025[7]
Rifalazil (ABI-1648)C. pneumoniae10 clinical isolatesNot specified0.00125[7]
ABI-1657C. pneumoniae10 clinical isolatesNot specified0.00125[7]
ABI-1131C. pneumoniae10 clinical isolatesNot specified0.0025[7]
Table 2: In Vitro Activity of Rifalazil against Mycobacterium spp.
OrganismStrain TypeMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
M. tuberculosisRifampin-Susceptible≤0.0125≤0.0125
M. tuberculosisRifampin-Resistant12.512.5
M. kansasiiNot specified0.050.05
M. marinumNot specified≤0.0125≤0.0125
M. scrofulaceumNot specified0.10.1
M. aviumNot specified1.561.56
M. intracellulareNot specified0.10.1
M. fortuitumNot specified>100>100
M. chelonaeNot specified>100>100
Table 3: In Vitro Activity of Rifalazil against Various Bacteria
OrganismStrain TypeMIC50 (µg/mL)Reference(s)
Clostridium difficileGram-positive enteric0.0015[3]
Clostridium perfringensGram-positive enteric0.0039[3]
Bacteroides fragilisGram-positive enteric0.0313[3]
Escherichia coliGram-negative enteric16[3]
Klebsiella pneumoniaeGram-negative enteric16[3]
Staphylococcus aureusMethicillin-susceptible0.0078[3]
Staphylococcus aureusMethicillin-resistant0.0078[3]
Staphylococcus epidermidisNot specified0.0078[3]
Streptococcus pyogenesNot specified0.0002[3]
Streptococcus pneumoniaeNot specified0.0001[3]
Helicobacter pyloriNot specified0.004[3]

Pharmacokinetics

Preclinical and clinical studies have highlighted the favorable pharmacokinetic profile of rifalazil, particularly its long half-life.

Table 4: Pharmacokinetic Parameters of Rifalazil in Humans
Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference(s)
1013.5 ± 4.6280.1 ± 119.78.7 ± 2.7[8]
2526.4 ± 11.0610.3 ± 253.48.6 ± 3.6[8]

Structure-Activity Relationships (SAR)

The antibacterial potency of rifalazil analogs is highly dependent on the substitutions on the benzoxazine ring and the piperazinyl moiety. Structure-based drug design has been employed to synthesize novel benzoxazinorifamycins with improved activity against both wild-type and rifampin-resistant M. tuberculosis RNAP.

SAR Benzoxazinorifamycin_Core Benzoxazinorifamycin Core Structure Modifications Modifications at C3' and C5' Benzoxazinorifamycin_Core->Modifications Potency Antibacterial Potency Modifications->Potency Influences hPXR_Activation hPXR Activation (CYP450 Induction) Modifications->hPXR_Activation Influences Rif_Resistant_Activity Activity against Rifampin-Resistant RNAP Modifications->Rif_Resistant_Activity Influences

Structure-Activity Relationship of Benzoxazinorifamycins.

Experimental Protocols

Antimicrobial Susceptibility Testing

This method is commonly used for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

  • Preparation of Antimicrobial Stock Solution:

    • A stock solution of the test compound (e.g., rifalazil analog) is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

    • The stock solution is then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth medium) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Bacterial colonies from an overnight culture on an agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • This suspension is further diluted in the test broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension.

    • A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours (or longer for slow-growing organisms like mycobacteria).

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Rifalazil Analog Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution MIC Assay.

This method is considered a reference method for antimicrobial susceptibility testing, particularly for anaerobic bacteria and fastidious organisms.

  • Preparation of Antimicrobial Plates:

    • A stock solution of the antimicrobial agent is prepared and serially diluted.

    • Each dilution is added to molten agar (e.g., Brucella agar for anaerobes, Middlebrook 7H10/7H11 for mycobacteria) and poured into petri dishes.

    • A control plate with no antimicrobial is also prepared.

  • Inoculum Preparation:

    • The bacterial inoculum is prepared as described for the broth microdilution method and adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

  • Incubation:

    • Plates are incubated under appropriate atmospheric conditions (e.g., anaerobic for anaerobes, ambient air for others) and temperatures for a specified period.

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth on the agar surface.

RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of bacterial RNA polymerase.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (often a plasmid containing a strong promoter), and ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled (e.g., [α-32P]UTP) or fluorescently labeled.

  • Inhibition Assay:

    • The test compound (rifalazil analog) at various concentrations is pre-incubated with the RNA polymerase.

    • The transcription reaction is initiated by the addition of the DNA template and rNTPs.

  • Incubation and Termination:

    • The reaction is allowed to proceed at 37°C for a specific time and then terminated by the addition of a stop solution (e.g., EDTA).

  • Detection and Quantification:

    • The newly synthesized RNA is separated from unincorporated rNTPs (e.g., by precipitation with trichloroacetic acid and filtration, or by gel electrophoresis).

    • The amount of incorporated radiolabel or fluorescence is quantified to determine the level of RNA synthesis.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.

Conclusion

The foundational research on rifalazil and its analogs has provided a wealth of knowledge for the field of antibacterial drug discovery. The potent activity, favorable pharmacokinetics, and well-defined mechanism of action of these compounds underscore the continued potential of the rifamycin scaffold. While rifalazil's clinical development was halted, the structure-activity relationships and experimental methodologies established during its investigation serve as a valuable roadmap for the design and evaluation of new, improved rifamycin derivatives to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide are intended to support and accelerate these ongoing research and development efforts.

References

An In-Depth Technical Guide on the Target Specificity of Dmdna31 for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dmdna31 is a potent rifamycin-class antibiotic with significant bactericidal activity against Staphylococcus aureus. However, the remarkable target specificity of this compound for S. aureus is not an inherent property of the antibiotic itself. Instead, it is achieved through a sophisticated delivery mechanism as part of an antibody-antibiotic conjugate (AAC) known as DSTA4637S. This guide elucidates the core components of this targeted approach, detailing the molecular basis of specificity, the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation. The specificity is conferred by a human monoclonal antibody that recognizes a unique carbohydrate epitope on the surface of S. aureus, ensuring that the potent antibiotic payload, this compound, is delivered preferentially to the pathogen.

The Principle of Targeted Delivery: The DSTA4637S Antibody-Antibiotic Conjugate

The target specificity of this compound for Staphylococcus aureus is exclusively mediated by its conjugation to a human monoclonal antibody, creating the AAC DSTA4637S. This conjugate is composed of three key components:

  • The Targeting Antibody: A human immunoglobulin G1 (IgG1) monoclonal antibody (based on the 4497 antibody) that specifically binds to the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid (WTA)[1][2]. WTA is a major and abundant glycopolymer on the surface of S. aureus[1].

  • The Antibiotic Payload: this compound (4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin), a novel rifamycin analog with potent bactericidal activity[2].

  • The Cleavable Linker: A protease-cleavable valine-citrulline (VC) linker that connects the antibody to this compound. This linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsins, within host cells[2].

Mechanism of Action and Signaling Pathway

The targeted delivery and action of this compound via DSTA4637S is a multi-step process designed to eliminate intracellular S. aureus, which are often shielded from conventional antibiotics[2].

  • Binding and Opsonization: DSTA4637S circulates in the bloodstream and specifically binds to the β-GlcNAc-WTA on the surface of S. aureus bacteria.

  • Phagocytosis: The binding of the antibody to the bacteria facilitates opsonization, leading to the engulfment of the DSTA4637S-bacteria complex by host phagocytic cells (e.g., macrophages and neutrophils).

  • Intracellular Trafficking: The engulfed complex is contained within a phagosome, which then fuses with a lysosome to form a phagolysosome.

  • Linker Cleavage and Payload Release: The acidic and protease-rich environment of the phagolysosome, containing enzymes like cathepsins, cleaves the VC linker. This releases the active this compound antibiotic directly within the host cell, in the vicinity of the intracellular bacteria[2].

  • Bacterial Killing: The released this compound, now in high concentration within the phagolysosome, exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and leading to bacterial cell death[2].

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell DSTA4637S DSTA4637S (AAC) SA S. aureus DSTA4637S->SA 1. Binding to β-GlcNAc-WTA Phagocytosis 2. Phagocytosis SA->Phagocytosis Opsonization Phagolysosome 3. Phagolysosome Formation Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage (Cathepsins) Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound Killing 5. Bacterial Killing (RNA Polymerase Inhibition) This compound->Killing MIC_Workflow start Start inoculum Prepare S. aureus Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Plate with Bacteria inoculum->inoculate dilution Serial Dilute this compound in 96-well Plate dilution->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read Read MIC (Lowest concentration with no growth) incubate->read end End read->end

References

The Bactericidal Activity of Dmdna31: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmdna31, a potent rifamycin-class antibiotic, has garnered significant interest for its pronounced bactericidal activity, particularly against challenging pathogens such as Staphylococcus aureus. This technical guide provides an in-depth exploration of the bactericidal properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This compound operates by inhibiting the bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival, thereby effectively halting transcription and leading to cell death[1]. Its efficacy extends to persistent and stationary-phase bacteria, which are notoriously difficult to eradicate with conventional antibiotics. A significant application of this compound is as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S, which is designed to target and eliminate intracellular S. aureus[1].

Quantitative Bactericidal Data

The in vitro potency of this compound against Staphylococcus aureus is notable. While comprehensive data across a wide range of bacterial strains remains proprietary or not publicly available, existing research indicates a high level of activity.

ParameterValueBacterial Strain(s)Reference
Minimum Inhibitory Concentration (MIC)<10 nMStaphylococcus aureus[2]
MIC50 Data not availableMethicillin-Resistant Staphylococcus aureus (MRSA)
MIC90 Data not availableMethicillin-Resistant Staphylococcus aureus (MRSA)

Note: MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial for understanding the broader applicability of an antibiotic. While specific values for this compound are not publicly available, the low nanomolar MIC against S. aureus suggests significant potency.

Mechanism of Action: Inhibition of RNA Polymerase

This compound exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA[1][3][4]. This inhibition is achieved through high-affinity binding to the β-subunit of the RNAP[3][4]. By binding to this subunit, this compound physically obstructs the path of the elongating RNA molecule, preventing the formation of phosphodiester bonds and halting transcription[5]. This "steric-occlusion" mechanism effectively blocks the synthesis of essential proteins, leading to bacterial cell death[5].

This compound This compound beta_subunit β-subunit of RNAP This compound->beta_subunit Binds to RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) transcription Transcription (RNA Synthesis) RNAP->transcription Catalyzes beta_subunit->RNAP Component of beta_subunit->transcription Inhibits protein_synthesis Protein Synthesis transcription->protein_synthesis Leads to cell_death Bacterial Cell Death protein_synthesis->cell_death Absence leads to

Mechanism of this compound Action

This compound in Antibody-Antibiotic Conjugates (AACs)

A primary application of this compound is within the antibody-antibiotic conjugate DSTA4637S, which targets intracellular S. aureus[1]. This innovative approach addresses a key challenge in treating persistent bacterial infections, where bacteria can evade the host immune system and conventional antibiotics by hiding within host cells[1].

The mechanism of DSTA4637S involves several key steps:

  • Binding: The monoclonal antibody component of DSTA4637S specifically binds to the β-N-acetylglucosamine (β-GlcNAc) moieties of wall teichoic acid on the surface of S. aureus[1].

  • Phagocytosis: The binding of the AAC to the bacterium facilitates its uptake by phagocytic host cells[1].

  • Intracellular Cleavage: Within the phagolysosome of the host cell, lysosomal proteases cleave the linker connecting the antibody to this compound[1].

  • Payload Release and Action: The released this compound is now free to exert its bactericidal activity on the intracellular bacteria by inhibiting their RNA polymerase[1].

cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell DSTA4637S DSTA4637S (AAC) S_aureus Staphylococcus aureus DSTA4637S->S_aureus Binds to cell wall Phagocytosis Phagocytosis S_aureus->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Internalization Dmdna31_released Released this compound Phagolysosome->Dmdna31_released Linker cleavage by proteases Intracellular_S_aureus Intracellular S. aureus Dmdna31_released->Intracellular_S_aureus Inhibits RNA Polymerase Bacterial_death Bacterial Death Intracellular_S_aureus->Bacterial_death

DSTA4637S (AAC) Workflow

Experimental Protocols

Detailed below are standardized protocols for assessing the bactericidal activity of this compound. These are based on established methodologies for rifamycin-class antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.

Materials:

  • This compound

  • Staphylococcus aureus strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in CAMHB.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

start Start prep_dmdna Prepare this compound Stock Solution start->prep_dmdna prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_dmdna->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

MIC Determination Workflow

Time-Kill Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Staphylococcus aureus strain(s) of interest

  • CAMHB

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile saline solution (0.9% NaCl)

Procedure:

  • Preparation of Bacterial Culture: Grow S. aureus in CAMHB to the mid-logarithmic phase (approximately 108 CFU/mL).

  • Inoculum Preparation: Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.

  • Drug Exposure:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).

    • Include a drug-free control tube.

    • Inoculate each tube with the prepared bacterial suspension.

  • Time-Point Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration. Plot log10 CFU/mL versus time.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on bacterial RNA polymerase activity.

Materials:

  • Purified bacterial RNA polymerase

  • This compound

  • DNA template (e.g., a plasmid containing a known promoter)

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]UTP)

  • Transcription buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and purified RNA polymerase.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Pre-incubation: Incubate the reactions for a short period to allow this compound to bind to the RNA polymerase.

  • Transcription Initiation: Start the transcription reaction by adding the mixture of rNTPs (including the radiolabeled rNTP).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA.

  • Quantification: Measure the amount of incorporated radiolabeled rNTP using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that results in a 50% inhibition of RNA synthesis (IC50).

Conclusion

This compound is a highly potent bactericidal agent with a well-defined mechanism of action against a critical bacterial target. Its efficacy against persistent forms of S. aureus and its successful integration into an antibody-antibiotic conjugate highlight its potential as a valuable therapeutic agent. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel rifamycin analogs in the ongoing effort to combat antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols: Conjugation of DMDNA31 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the potent antibiotic agent, DMDNA31 (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin), to a monoclonal antibody (mAb) via a maleimide-functionalized valine-citrulline (VC) linker. This process generates an Antibody-Antibiotic Conjugate (AAC), a targeted therapeutic designed to deliver the antibiotic payload specifically to cells expressing a target antigen. While this compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, this protocol addresses the chemical conjugation process applicable to creating targeted therapeutic agents.[1][2] For the purpose of illustrating a common mechanism for cytotoxic payloads in antibody-drug conjugates (ADCs), a representative signaling pathway for a DNA-damaging agent is also provided.

The conjugation strategy outlined here is based on the reaction of a maleimide-activated drug-linker with free sulfhydryl groups on the antibody. These sulfhydryl groups are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region or from engineered cysteine residues (e.g., THIOMAB™ technology).[1][3][4][5] The resulting conjugate is a heterogeneous mixture of antibody species with varying numbers of attached drug-linker molecules, characterized by the average drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Summary of Key Reagents and Recommended Molar Ratios
ReagentRecommended Molar Excess (relative to mAb)Purpose
Tris(2-carboxyethyl)phosphine (TCEP)2 - 10 foldReduction of antibody disulfide bonds to generate free thiols.
This compound-linker-maleimide5 - 15 foldConjugation to free thiol groups on the antibody.
N-acetylcysteine or Cysteine~20 fold (relative to maleimide)Quenching of unreacted maleimide groups.
Table 2: Typical Reaction Conditions for this compound-mAb Conjugation
ParameterRecommended ConditionNotes
Antibody Reduction
Antibody Concentration5 - 20 mg/mLHigher concentrations can improve reaction efficiency.
Reduction BufferPhosphate Buffered Saline (PBS) with 1-5 mM EDTA, pH 7.0-7.5EDTA prevents re-oxidation of thiols. Buffer should be degassed.
TCEP Concentration2-10 molar equivalentsThe exact amount needs to be optimized for each antibody.
Incubation Time & Temperature1 - 2 hours at 37°C
Conjugation
SolventPBS with co-solvent (e.g., DMSO or DMF)Co-solvent concentration should typically be <10% (v/v) to maintain antibody stability.
pH7.0 - 7.5Optimal pH for the maleimide-thiol reaction.
Incubation Time & Temperature1 - 2 hours at room temperature or overnight at 4°CProtect from light.
Quenching
Quenching AgentN-acetylcysteine or Cysteine
Incubation Time20 - 30 minutes at room temperature

Experimental Protocols

Materials
  • Monoclonal antibody (mAb) of interest

  • This compound-linker-maleimide conjugate (e.g., MC-Val-Cit-PAB-DMDNA31)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • N-acetylcysteine or L-cysteine

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • EDTA (ethylenediaminetetraacetic acid)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Purification columns: Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) and Hydrophobic Interaction Chromatography (HIC)

  • Diafiltration/ultrafiltration devices (e.g., Amicon Ultra) with appropriate molecular weight cut-off (MWCO)

  • Spectrophotometer

  • LC-MS system

  • HPLC system with a HIC column

Antibody Preparation and Reduction
  • Buffer Exchange: Perform a buffer exchange of the stock mAb solution into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2). This can be done using a desalting column or diafiltration.

  • Concentration Adjustment: Adjust the mAb concentration to 10 mg/mL in the reaction buffer.

  • Reduction of Disulfide Bonds:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM in reaction buffer).

    • Add the required volume of TCEP solution to the mAb solution to achieve the desired molar excess (e.g., 5-fold).

    • Incubate the reaction mixture at 37°C for 1.5 hours with gentle mixing.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed reaction buffer. The reduced antibody is now ready for conjugation.

This compound-Linker Conjugation
  • Prepare Drug-Linker Solution: Dissolve the this compound-linker-maleimide in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • To the chilled, reduced antibody solution, add the this compound-linker-maleimide solution to the desired molar excess (e.g., 10-fold). The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle agitation.

  • Quenching the Reaction:

    • Prepare a fresh stock solution of N-acetylcysteine (e.g., 100 mM in reaction buffer).

    • Add N-acetylcysteine to the reaction mixture to a final concentration that is approximately 20-fold molar excess relative to the initial amount of the maleimide compound.

    • Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.

Purification of the this compound-mAb Conjugate
  • Removal of Unconjugated Drug-Linker: Purify the reaction mixture using a desalting column or diafiltration to remove the quenched drug-linker and other small molecules.

  • HIC Purification (Optional): For a more homogeneous DAR distribution, the conjugate can be further purified using Hydrophobic Interaction Chromatography (HIC). Different DAR species will elute at different salt concentrations due to their varying hydrophobicity.[]

Characterization of the this compound-mAb Conjugate
  • Protein Concentration: Determine the final concentration of the purified conjugate using a spectrophotometer at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of this compound.[7][8]

    • Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a common method to determine the distribution of different DAR species. The weighted average of the peak areas corresponding to different DARs gives the average DAR.[7][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated conjugate provides the most accurate determination of the DAR and the distribution of drug-loaded species.[]

  • Purity and Aggregation Analysis: Analyze the final conjugate by Size Exclusion Chromatography (SEC)-HPLC to determine the percentage of monomer, aggregate, and fragment.

  • Antigen Binding Affinity: The binding affinity of the this compound-mAb conjugate to its target antigen should be assessed using methods such as ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capability.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.2, 1mM EDTA) mAb->buffer_exchange reduction Reduction (TCEP, 37°C, 1.5h) buffer_exchange->reduction conjugation Conjugation (this compound-linker-maleimide, RT, 1h) reduction->conjugation quenching Quenching (N-acetylcysteine) conjugation->quenching sec Size Exclusion Chromatography quenching->sec hic_purify HIC (optional) sec->hic_purify dar DAR Determination (HIC-HPLC, LC-MS) hic_purify->dar purity Purity & Aggregation (SEC-HPLC) hic_purify->purity binding Antigen Binding (ELISA, SPR) hic_purify->binding

Caption: Experimental workflow for this compound-mAb conjugation.

dna_damage_pathway ADC Antibody-Drug Conjugate (Payload: DNA Damaging Agent) receptor Target Antigen on Cell Surface ADC->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome drug_release Payload Release lysosome->drug_release Linker Cleavage nucleus Nucleus drug_release->nucleus dna Nuclear DNA drug_release->dna Intercalation/ Alkylation damage DNA Damage (e.g., Crosslinking, Strand Breaks) dna->damage cell_cycle Cell Cycle Arrest damage->cell_cycle repair DNA Repair Mechanisms damage->repair apoptosis Apoptosis cell_cycle->apoptosis

Caption: Generalized DNA damage signaling pathway for ADCs.

References

Application Notes and Protocols: In Vitro Efficacy Models for Dmdna31 Against Intracellular S. aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable pathogen capable of invading and persisting within host cells, a characteristic that contributes to chronic and recurrent infections. This intracellular localization protects the bacteria from many conventional antibiotics that have poor cellular penetration, necessitating the development of novel therapeutic strategies. Dmdna31, a potent rifamycin-class antibiotic, has been developed to address this challenge. It is delivered specifically to intracellular S. aureus via an innovative antibody-antibiotic conjugate (AAC), DSTA4637S. This document provides detailed protocols and application notes for assessing the in vitro efficacy of this compound against intracellular S. aureus.

DSTA4637S is a humanized IgG1 monoclonal antibody that targets β-N-acetylglucosamine (β-GlcNAc) residues on the wall teichoic acid of S. aureus.[1][2] The antibody is conjugated to this compound via a protease-cleavable linker.[1][3] This design facilitates the targeted delivery of the antibiotic payload directly to the bacteria, which are then internalized by phagocytic host cells.

Mechanism of Action

The mechanism of DSTA4637S involves a multi-step process that culminates in the targeted killing of intracellular S. aureus.[1][3][4][5]

  • Binding: DSTA4637S binds to the surface of S. aureus.[3][4]

  • Phagocytosis: The antibody-bound bacteria are recognized and engulfed by host phagocytic cells, such as macrophages.[1][3]

  • Phagolysosome Fusion: The resulting phagosome fuses with a lysosome to form a phagolysosome.[3][4]

  • Linker Cleavage: Within the acidic environment of the phagolysosome, lysosomal cathepsins cleave the linker connecting the antibody to this compound.[1][3][4]

  • Drug Release and Bacterial Killing: The active this compound is released and exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, leading to the death of the intracellular S. aureus.[2][3][4]

Dmdna31_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Phagocyte) S_aureus S. aureus Bound_Complex DSTA4637S-S. aureus Complex DSTA4637S DSTA4637S (AAC) DSTA4637S->S_aureus 1. Binding Phagocytosis 2. Phagocytosis Bound_Complex->Phagocytosis Phagosome Phagosome with Complex Phagocytosis->Phagosome Phagolysosome 3. Phagolysosome Formation Phagosome->Phagolysosome Cleavage 4. Linker Cleavage (Cathepsins) Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound Bacterial_Death 5. Inhibition of RNA Polymerase & Bacterial Death This compound->Bacterial_Death

Mechanism of DSTA4637S-mediated killing of intracellular S. aureus.

Data Presentation

Table 1: Characteristics of this compound and DSTA4637S
CharacteristicDescription
This compound
ClassRifamycin-class antibiotic (rifalog)
Mechanism of ActionInhibits bacterial DNA-dependent RNA polymerase[2]
Key PropertiesPotent bactericidal activity against stationary-phase S. aureus; well-retained in macrophages[2]
Spontaneous ResistanceIn vitro frequency of ~3.9 x 10-7[6]
DSTA4637S
Molecule TypeAntibody-Antibiotic Conjugate (AAC)[1]
AntibodyHumanized IgG1 monoclonal antibody[1]
Targetβ-N-acetylglucosamine (β-GlcNAc) on wall teichoic acid of S. aureus[1]
LinkerProtease-cleavable valine-citrulline (VC) linker[1]
Drug-to-Antibody Ratio (DAR)Approximately 2[1]
Table 2: Example Data from an In Vitro Intracellular Efficacy Study

This table presents hypothetical data illustrating the expected outcomes of an intracellular killing assay. Values are presented as mean log10 CFU reduction ± standard deviation compared to an untreated control at 24 hours post-infection.

TreatmentConcentration (µg/mL)Log10 CFU Reduction vs. Untreated Control
DSTA4637S11.5 ± 0.2
102.8 ± 0.3
504.1 ± 0.4
Vancomycin (Comparator)200.2 ± 0.1
Rifampin (Comparator)11.8 ± 0.2
Untreated ControlN/A0 (baseline)

Experimental Protocols

Protocol 1: In Vitro Intracellular S. aureus Killing Assay Using RAW264.7 Macrophages

This protocol details a method to determine the efficacy of this compound (delivered as DSTA4637S) against S. aureus residing within a macrophage cell line.

Materials:

  • RAW264.7 murine macrophage cell line (ATCC TIB-71)

  • S. aureus strain (e.g., USA300)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Gentamicin

  • DSTA4637S (or other test articles)

  • Sterile water for cell lysis

  • 24-well tissue culture plates

  • Hemocytometer or automated cell counter

Experimental Workflow:

Intracellular_Assay_Workflow Seed_Cells 1. Seed RAW264.7 cells in 24-well plates and incubate overnight Prepare_Bacteria 2. Prepare S. aureus inoculum from an overnight culture Seed_Cells->Prepare_Bacteria Infect_Cells 3. Infect macrophages with S. aureus (e.g., MOI of 10) for 1-2 hours Prepare_Bacteria->Infect_Cells Remove_Extracellular 4. Wash and treat with gentamicin to kill extracellular bacteria Infect_Cells->Remove_Extracellular Add_Treatment 5. Add media containing DSTA4637S or control compounds Remove_Extracellular->Add_Treatment Incubate 6. Incubate for 24 hours Add_Treatment->Incubate Lyse_Cells 7. Wash cells and lyse with sterile water to release intracellular bacteria Incubate->Lyse_Cells Plate_and_Count 8. Serially dilute lysate and plate on TSA to determine CFU/mL Lyse_Cells->Plate_and_Count

Workflow for the intracellular S. aureus killing assay.

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • One day prior to the experiment, seed the cells into 24-well plates at a density of 2 x 105 cells per well in antibiotic-free medium. Allow cells to adhere overnight.

  • Preparation of Bacterial Inoculum:

    • Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh TSB and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Wash the bacteria twice with sterile PBS by centrifugation.

    • Resuspend the bacterial pellet in antibiotic-free DMEM and adjust the concentration to achieve the desired multiplicity of infection (MOI). An MOI of 10 is a common starting point.

  • Infection of Macrophages:

    • Aspirate the medium from the RAW264.7 cells.

    • Add the prepared bacterial suspension to the cells.

    • Incubate for 1-2 hours at 37°C with 5% CO2 to allow for phagocytosis.[7]

  • Removal of Extracellular Bacteria:

    • Aspirate the infection medium and wash the cells three times with warm PBS to remove non-adherent bacteria.

    • Add fresh DMEM containing a high concentration of an antibiotic with poor cell penetration, such as gentamicin (e.g., 50-100 µg/mL), to kill any remaining extracellular bacteria.[8][9]

    • Incubate for 1 hour at 37°C with 5% CO2.

  • Application of Test Articles:

    • Aspirate the gentamicin-containing medium and wash the cells once with warm PBS.

    • Add fresh DMEM with 10% FBS containing serial dilutions of DSTA4637S or comparator compounds (e.g., vancomycin, rifampin). Include an untreated well with medium only as a control.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Quantification of Intracellular Bacteria:

    • At the end of the incubation period, aspirate the medium from each well.

    • Wash the cells three times with warm PBS to remove any remaining test compounds.

    • Lyse the macrophages by adding 0.5 mL of sterile, cold deionized water to each well and incubating for 10-15 minutes. Pipette vigorously to ensure complete lysis.

    • Collect the lysate from each well.

  • Colony Forming Unit (CFU) Determination:

    • Perform serial 10-fold dilutions of the cell lysate in sterile PBS.

    • Spot plate or spread plate the dilutions onto TSA plates.

    • Incubate the plates overnight at 37°C.

    • The following day, count the colonies on the plates to determine the number of viable intracellular bacteria (CFU/mL).

    • Calculate the log10 CFU reduction for each treatment compared to the untreated control.

Considerations and Best Practices:

  • Cell Viability: It is crucial to monitor the health of the host cells throughout the assay, as excessive cytotoxicity from the bacteria or the test compound can confound the results. A parallel assay to measure cell viability (e.g., using Trypan Blue or a commercial viability kit) is recommended.

  • Optimizing MOI: The optimal MOI should be determined empirically for the specific S. aureus strain and host cell line to achieve sufficient intracellular bacterial load without causing rapid host cell death.[7]

  • Gentamicin Concentration: The concentration of gentamicin used to kill extracellular bacteria should be optimized. It should be high enough to eliminate extracellular bacteria but not so high as to leak into the cells and affect the intracellular bacteria.[7][9]

  • Controls: Appropriate controls are essential, including:

    • Untreated infected cells (to measure intracellular survival).

    • Uninfected cells (to assess cell health).

    • A known active comparator antibiotic.

References

Application Notes and Protocols for Testing Dmdna31 AAC Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of Dmdna31 Antibody-Antibiotic Conjugates (AACs). This compound is a potent rifamycin-class antibiotic designed to target and eliminate intracellular bacteria, which are often responsible for persistent and relapsing infections.[1][2] When conjugated to a monoclonal antibody targeting a specific pathogen, such as Staphylococcus aureus, the resulting AAC provides targeted delivery and intracellular release of the antibiotic payload.[3] The protocols herein describe established murine models of systemic and localized infections, as well as pharmacokinetic analysis, to robustly assess the therapeutic potential of this compound AACs.

Mechanism of Action of this compound AAC

This compound AACs are engineered to selectively deliver a potent antibiotic to the site of infection and, crucially, into the host cells where bacteria like S. aureus can reside to evade standard antibiotic treatments.[2][3] The AAC, exemplified by DSTA4637A (also known as RG7861), consists of a human monoclonal antibody that targets the wall teichoic acid (WTA) on the surface of S. aureus.[3] This antibody is connected via a protease-cleavable valine-citrulline (VC) linker to the antibiotic this compound.[3][4]

The mechanism involves a multi-step process:

  • Binding: The antibody component of the AAC binds specifically to the surface of S. aureus.[5]

  • Phagocytosis: Host phagocytic cells (e.g., macrophages) or other cells like epithelial cells internalize the AAC-bound bacteria.[3][5]

  • Linker Cleavage: Within the phagolysosome of the host cell, lysosomal proteases such as cathepsins cleave the VC linker.[4][5][6]

  • Payload Release & Action: This cleavage releases the active this compound antibiotic directly inside the cell, where it can effectively kill the intracellular bacteria by inhibiting their DNA-dependent RNA polymerase.[1][4][5]

This targeted intracellular delivery mechanism enhances the antibiotic's efficacy against persistent bacterial populations while minimizing systemic exposure and off-target effects.[1]

Dmdna31_AAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Cell Interior (Phagocyte) cluster_phagosome Phagosome cluster_lysosome Phagolysosome AAC This compound AAC Bacteria S. aureus AAC->Bacteria 1. Binding to WTA Complex AAC-S. aureus Complex Bacteria->Complex 2. Phagocytosis Cleavage Linker Cleavage (Cathepsins) Complex->Cleavage 3. Fusion & Acidification Payload Released this compound Cleavage->Payload 4. Payload Release DeadBacteria Bacterial Death Payload->DeadBacteria Inhibits RNA Polymerase Systemic_Infection_Workflow A Prepare MRSA Inoculum B Infect Mice via Tail Vein (i.v.) A->B C Administer Treatment (2h post-infection) B->C D Monitor Mice (48-72h) C->D E Euthanize & Harvest Kidneys/Spleen D->E F Homogenize Organs E->F G Serial Dilution & Plate on TSA F->G H Incubate & Count CFU G->H I Analyze Data (log10 CFU/gram) H->I Implant_Infection_Workflow A Anesthetize Mouse & Expose Femur B Insert Sterile Wire Implant A->B C Inoculate Site with MRSA B->C D Suture Wound C->D E Begin Treatment Regimen (Day 1-5) D->E F Euthanize & Retrieve Implant (Day 7) E->F G Sonicate Implant to Disrupt Biofilm F->G H Plate Sonicate for CFU Count G->H I Analyze Data (log10 CFU/implant) H->I PK_Study_Workflow cluster_analytes Analytes A Administer Single i.v. Dose of AAC B Collect Blood Samples at Pre-defined Time Points A->B C Process Blood to Obtain Plasma B->C D Analyze Analytes via ELISA / LC-MS/MS C->D D1 Total Antibody D2 ac-dmDNA31 (Conjugate) D3 Unconjugated this compound E Perform Non-Compartmental Analysis D->E F Determine PK Parameters (Cmax, AUC, t1/2) E->F

References

Application Notes & Protocols for Developing Antibody-Antibiotic Conjugates (AACs) for dmDNA31 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

dmDNA31, a novel rifamycin-class antibiotic, demonstrates potent bactericidal activity, particularly against intracellular pathogens like Staphylococcus aureus.[1][2][3] Its efficacy is significantly enhanced through targeted delivery to infected cells, minimizing systemic exposure and associated toxicities.[3][4] The most advanced and effective delivery system for this compound is its incorporation into an Antibody-Antibiotic Conjugate (AAC).[2] This document provides detailed application notes and protocols for the development and evaluation of this compound-based AACs for researchers, scientists, and drug development professionals.

The core concept of a this compound-AAC involves three key components:

  • A Monoclonal Antibody (mAb) : Specifically targets an antigen present on the surface of the bacteria of interest. For S. aureus, this is often the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid (WTA).[1][2]

  • The this compound Payload : The highly potent antibiotic that kills the bacteria.[1][2]

  • A Cleavable Linker : Connects the antibody to the this compound payload and is designed to be stable in circulation but cleaved within the target phagocytic cells to release the active drug. A commonly used linker is the protease-cleavable valine-citrulline (VC) linker.[1][5]

Mechanism of Action of this compound AACs

The therapeutic strategy of a this compound-AAC is to deliver the antibiotic directly to the site of intracellular bacterial reservoirs.[1] The mechanism of action for an anti-S. aureus this compound-AAC, such as DSTA4637S, is a multi-step process:

  • Binding : The AAC circulates in the bloodstream and the monoclonal antibody component binds specifically to the target antigen on the surface of S. aureus.[1][6]

  • Phagocytosis : The AAC-bound bacteria are recognized and internalized by host phagocytic cells, such as macrophages.[1][6]

  • Lysosomal Fusion : The phagosome containing the AAC-bacteria complex fuses with a lysosome to form a phagolysosome.[1][6]

  • Linker Cleavage : Within the phagolysosome, lysosomal proteases, such as cathepsins, cleave the linker connecting the antibody to this compound.[1][6][7]

  • Payload Release & Bacterial Killing : The active this compound is released inside the host cell, where it can then exert its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, leading to the death of the intracellular bacteria.[1][2][6]

Below is a diagram illustrating this signaling pathway and mechanism of action.

AAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell AAC This compound-AAC Bacterium S. aureus AAC->Bacterium 1. Binding Phagocytosis 2. Phagocytosis Bacterium->Phagocytosis Phagosome Phagosome (AAC-Bacterium Complex) Phagocytosis->Phagosome Phagolysosome 3. Phagolysosome Formation Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Cleavage 4. Linker Cleavage (Cathepsins) Phagolysosome->Cleavage Release 5. This compound Release Cleavage->Release This compound Active this compound Release->this compound Killing Bacterial Killing This compound->Killing

Caption: Mechanism of action of a this compound Antibody-Antibiotic Conjugate (AAC).

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound-AAC

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody.

Materials:

  • Anti-S. aureus monoclonal antibody (e.g., targeting WTA)

  • This compound with a linker precursor (e.g., MC-Val-Cit-PABC-PFP)

  • Reducing agent (e.g., TCEP)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffers (e.g., PBS)

Workflow Diagram:

AAC_Synthesis_Workflow start Start antibody_prep 1. Antibody Reduction (Partial reduction of interchain disulfides) start->antibody_prep conjugation 2. Conjugation Reaction (Addition of this compound-linker) antibody_prep->conjugation quenching 3. Quenching (Stop the reaction) conjugation->quenching purification 4. Purification (e.g., Size-Exclusion Chromatography) quenching->purification characterization 5. Characterization (DAR, purity, etc.) purification->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of a this compound-AAC.

Procedure:

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer.

    • Add a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing reactive thiol groups. The degree of reduction will influence the final drug-to-antibody ratio (DAR).

    • Incubate the reaction under controlled temperature and time.

  • Conjugation:

    • Dissolve the this compound-linker construct in an appropriate solvent.

    • Add the this compound-linker to the reduced antibody solution.

    • Allow the conjugation reaction to proceed. The maleimide group on the linker will react with the free thiol groups on the antibody.

  • Quenching:

    • Add a quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups and stop the conjugation reaction.

  • Purification:

    • Purify the resulting AAC using size-exclusion chromatography to remove unconjugated this compound-linker, quenching agent, and any aggregated protein.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. An average DAR of approximately two is often targeted for AACs like DSTA4637S.[1]

    • Assess the purity and aggregation of the final AAC product using size-exclusion chromatography and SDS-PAGE.

    • Confirm the integrity of the conjugated antibody and payload via mass spectrometry.

Protocol 2: In Vitro Efficacy Assessment of this compound-AAC

This protocol is designed to evaluate the potency of the this compound-AAC against intracellular S. aureus.

Materials:

  • This compound-AAC

  • S. aureus strain (e.g., MRSA)

  • Phagocytic cell line (e.g., macrophages)

  • Cell culture media and supplements

  • Lysostaphin

  • Lysis buffer

  • Agar plates for colony forming unit (CFU) counting

Procedure:

  • Infection of Phagocytes:

    • Plate phagocytic cells and allow them to adhere.

    • Opsonize S. aureus with serum and add them to the phagocytic cells at a specific multiplicity of infection (MOI).

    • Allow phagocytosis to occur for a defined period.

    • Wash the cells to remove extracellular bacteria and add lysostaphin to kill any remaining extracellular bacteria.

  • Treatment with AAC:

    • Add fresh media containing serial dilutions of the this compound-AAC, unconjugated this compound, or a control antibody.

    • Incubate for a specified duration (e.g., 24-48 hours).

  • Assessment of Intracellular Bacterial Viability:

    • Wash the cells to remove the treatment.

    • Lyse the phagocytic cells with a suitable lysis buffer to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on agar plates.

    • Incubate the plates and count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Calculate the reduction in CFUs for each treatment condition compared to the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) of the this compound-AAC.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of S. aureus Infection

This protocol describes a general approach to assess the in vivo efficacy of the this compound-AAC.

Materials:

  • This compound-AAC

  • S. aureus strain

  • Laboratory mice

  • Vehicle control (e.g., saline)

  • Standard-of-care antibiotic (e.g., vancomycin) for comparison

  • Surgical and dosing equipment

Procedure:

  • Infection Model:

    • Induce a systemic or localized S. aureus infection in mice (e.g., via intravenous or intraperitoneal injection).

  • Treatment Administration:

    • Administer a single intravenous dose of the this compound-AAC, vehicle control, or a standard-of-care antibiotic at a specified time post-infection.

  • Monitoring and Sample Collection:

    • Monitor the health of the mice daily.

    • At predetermined time points, euthanize cohorts of mice and collect relevant tissues (e.g., kidneys, spleen, liver) for bacterial load determination.

  • Bacterial Load Quantification:

    • Homogenize the collected tissues.

    • Perform serial dilutions of the tissue homogenates and plate on agar plates.

    • Incubate the plates and count the CFUs to determine the bacterial burden in each organ.

  • Data Analysis:

    • Compare the bacterial loads in the tissues of the this compound-AAC treated group to the control and standard-of-care groups.

    • Analyze the data for statistical significance.

Data Presentation

Quantitative data from the characterization and efficacy studies should be summarized in tables for clear comparison.

Table 1: Physicochemical Characterization of this compound-AAC

ParameterBatch 1Batch 2Acceptance Criteria
Average DAR 2.12.01.8 - 2.2
Purity (%) >98%>99%>95%
Aggregate (%) <1%<0.5%<2%
Endotoxin (EU/mg) <0.5<0.5<1.0

Table 2: In Vitro Efficacy against Intracellular S. aureus

CompoundIC50 (nM)
This compound-AAC 5.2
Unconjugated this compound 87.5
Control Antibody >1000

Table 3: In Vivo Efficacy in Mouse Bacteremia Model (Log10 CFU/gram kidney)

Treatment Group (Dose)24h post-treatment48h post-treatment
Vehicle Control 7.8 ± 0.58.1 ± 0.6
This compound-AAC (10 mg/kg) 4.2 ± 0.42.5 ± 0.3
Vancomycin (110 mg/kg) 6.5 ± 0.75.9 ± 0.8

Disclaimer: These protocols provide a general framework. Specific parameters such as concentrations, incubation times, and animal models should be optimized for the particular antibody, linker, and bacterial strain being investigated. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Characterization of Dmdna31-Linker-Antibody Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs), and by extension, Antibody-Antibiotic Conjugates (AACs), are a sophisticated class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent activity of a covalently attached payload. A prime example of an AAC is the Dmdna31-linker-antibody complex, which utilizes a novel rifamycin-class antibiotic, this compound, designed to combat bacterial infections like Staphylococcus aureus.[1][2] The complex consists of three components: a monoclonal antibody targeting a specific antigen, the this compound antibiotic payload, and a chemical linker that joins them.[3][4]

The intricate and heterogeneous nature of these complexes presents significant analytical challenges.[5] Comprehensive characterization is therefore a critical aspect of the chemistry, manufacturing, and controls (CMC) process to ensure product quality, consistency, safety, and efficacy.[5] Key critical quality attributes (CQAs) that must be meticulously monitored include the drug-to-antibody ratio (DAR), the presence of aggregates, charge heterogeneity, and the structural integrity of the antibody component.[5][6]

These application notes provide an overview of the key analytical techniques and detailed protocols for characterizing this compound-linker-antibody complexes, aimed at researchers, scientists, and drug development professionals.

Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

Application Note:

The drug-to-antibody ratio (DAR) is a CQA that defines the average number of this compound molecules conjugated to each antibody.[7] It directly influences the therapeutic efficacy and pharmacokinetics of the complex.[][9] A low DAR may reduce potency, while an excessively high DAR can negatively impact stability, potentially leading to aggregation and altered pharmacokinetics.[][9] Therefore, accurate determination of the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) is essential.[10]

Hydrophobic Interaction Chromatography (HIC) is a powerful and widely used technique for this purpose, as it separates molecules based on their surface hydrophobicity under non-denaturing conditions.[11][12] The conjugation of the relatively hydrophobic this compound payload increases the overall hydrophobicity of the antibody, allowing HIC to resolve species with different numbers of attached drug molecules.[12][13]

Experimental Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and drug load distribution of a this compound-linker-antibody complex.

Principle: The ADC is injected onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the complex and the stationary phase. A decreasing salt gradient then elutes the different species based on their hydrophobicity. The unconjugated antibody (DAR0), being the most hydrophilic, elutes first, followed by species with increasing numbers of conjugated this compound molecules.[13] The average DAR is calculated from the relative peak area of each species.[]

Materials:

  • This compound-linker-antibody complex sample (~1 mg/mL)

  • Mobile Phase A: 2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 5% Isopropanol

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HPLC-grade water

Equipment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector

Procedure:

  • System Preparation: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B) at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the this compound-linker-antibody complex sample to a final concentration of 1.0 mg/mL using Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Chromatographic Separation: Run a linear gradient to decrease the salt concentration. For example:

    • 0-2 min: Isocratic at 80% Mobile Phase A

    • 2-20 min: Linear gradient from 80% to 0% Mobile Phase A

    • 20-25 min: Isocratic at 0% Mobile Phase A (column wash)

    • 25-30 min: Return to 80% Mobile Phase A and re-equilibrate

  • Detection: Monitor the elution profile at 280 nm.

Data Analysis:

  • Integrate the peaks corresponding to the different DAR species in the chromatogram.

  • Calculate the percentage of the total peak area for each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak (e.g., n=0 for DAR0, n=2 for DAR2).[]

Data Presentation: Representative HIC-UV Data
DAR SpeciesRetention Time (min)Relative Peak Area (%)Weighted Peak Area
DAR08.515.00.0
DAR212.155.0110.0
DAR414.825.0100.0
DAR616.55.030.0
Total -100.0 240.0
Average DAR --2.40

Note: Data are for illustrative purposes only.

Visualization: HIC Workflow for DAR Analysis

HIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample ADC Sample (1 mg/mL) HPLC HPLC System Sample->HPLC MobilePhase Mobile Phases (High/Low Salt) MobilePhase->HPLC Column HIC Column HPLC->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram (Peak Integration) Detector->Chromatogram Calculation Average DAR Calculation Chromatogram->Calculation Result Report: DAR Value & Distribution Calculation->Result

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Analysis of Aggregation and Fragmentation

Application Note:

The conjugation process, particularly with hydrophobic payloads like this compound, can induce structural changes in the antibody, increasing its propensity to form aggregates (high molecular weight species).[15][16] Aggregation is a critical quality attribute as it can reduce therapeutic efficacy and, more importantly, may increase the risk of immunogenicity.[17] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments (low molecular weight species) by separating molecules based on their hydrodynamic size.[17][18]

Experimental Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregates, and fragments in a this compound-linker-antibody complex sample.

Principle: SEC separates molecules based on size as they pass through a column packed with porous beads. Larger molecules like aggregates cannot enter the pores and thus travel a shorter path, eluting first. The monomeric ADC elutes next, followed by smaller fragments, which are retained longer in the pores.[17]

Materials:

  • This compound-linker-antibody complex sample (~1 mg/mL)

  • Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8

  • SEC Column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC-grade water

Equipment:

  • HPLC or UHPLC system with a UV detector

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the sample to 1.0 mg/mL with the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatographic Separation: Run an isocratic elution with the mobile phase for approximately 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

Data Analysis:

  • Integrate the peaks corresponding to the aggregate, monomer, and fragment species.

  • Calculate the percentage of each species by dividing its peak area by the total area of all peaks.

Data Presentation: Representative SEC-UV Data
SpeciesRetention Time (min)Relative Peak Area (%)
Aggregate10.21.5
Monomer12.598.0
Fragment15.10.5
Total -100.0

Note: Data are for illustrative purposes only.

Visualization: SEC Workflow for Aggregation Analysis

SEC_Workflow cluster_prep Sample & System Prep cluster_run Chromatographic Run cluster_analysis Data Analysis Sample ADC Sample (1 mg/mL) Inject Inject Sample Sample->Inject System Equilibrate SEC Column System->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks (Aggregate, Monomer) Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Purity Report Calculate->Report

Caption: Workflow for quantifying aggregates and fragments using SEC.

Assessment of Charge Heterogeneity

Application Note:

Charge heterogeneity in monoclonal antibodies and their conjugates is caused by various post-translational modifications (e.g., C-terminal lysine clipping, deamidation) and modifications introduced during the manufacturing process.[19] The conjugation of the this compound-linker moiety can also alter the surface charge. Analyzing the distribution of these charge variants is crucial as it can impact the stability and biological activity of the ADC.[19] Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique that separates proteins based on their isoelectric point (pI), providing a detailed charge heterogeneity profile.[20][21]

Experimental Protocol: Charge Variant Analysis by iCIEF

Objective: To characterize the charge heterogeneity of the this compound-linker-antibody complex.

Principle: In iCIEF, the sample is mixed with carrier ampholytes, which form a pH gradient under an electric field. The ADC molecules migrate through this gradient until they reach the pH that matches their pI, at which point they have no net charge and stop moving. The focused protein bands are detected by a whole-column UV imaging detector.[20]

Materials:

  • This compound-linker-antibody complex sample

  • iCIEF carrier ampholytes (e.g., pH 3-10)

  • Anolyte (e.g., phosphoric acid) and Catholyte (e.g., sodium hydroxide)

  • Additives (e.g., urea for denaturation, methylcellulose for viscosity)

  • pI markers

Equipment:

  • iCIEF system (e.g., ProteinSimple Maurice)

Procedure:

  • Sample Preparation: Prepare the sample mixture by combining the ADC sample, carrier ampholytes, pI markers, and additives according to the instrument manufacturer's instructions. A typical final concentration for the ADC is 0.1-0.2 mg/mL.

  • Instrument Setup: Fill the capillary cartridge with the prepared sample mixture, anolyte, and catholyte.

  • Focusing: Place the cartridge in the iCIEF instrument and apply a voltage to initiate the focusing step (e.g., 1.5 kV for 1 minute followed by 3.0 kV for 8-10 minutes).

  • Detection: The instrument's imaging system captures the absorbance profile (at 280 nm) of the entire capillary, creating an electropherogram where peaks represent different charge variants.

Data Analysis:

  • Calibrate the electropherogram using the known pI values of the pI markers.

  • Integrate the peaks to determine the pI and relative percentage of the main peak and acidic/basic variants.

Data Presentation: Representative iCIEF Data
VariantpI ValueRelative Peak Area (%)
Acidic7.8 - 8.118.5
Main Peak8.275.3
Basic8.3 - 8.56.2
Total -100.0

Note: Data are for illustrative purposes only.

Visualization: iCIEF Logical Relationship Diagram

iCIEF_Logic cluster_principle Core Principle cluster_process Separation Process cluster_output Result pI Isoelectric Point (pI) Net charge is zero Focusing Migration stops at pI pI->Focusing pH_gradient Stable pH Gradient (formed by ampholytes) Migration Charged ADC molecules migrate pH_gradient->Migration E_field Applied Electric Field E_field->pH_gradient E_field->Migration Migration->Focusing when pH = pI Detection Whole-Column UV Imaging Focusing->Detection Profile Charge Heterogeneity Profile Detection->Profile

Caption: Logical relationships in the iCIEF separation process.

Confirmation of Structural Integrity

Application Note:

Maintaining the native higher-order structure (HOS) of the antibody component is critical for its antigen-binding function and overall stability.[22][23] The chemical conjugation steps can potentially disrupt the secondary (e.g., α-helix, β-sheet) and tertiary structures of the protein.[15] Spectroscopic techniques are employed to compare the HOS of the conjugated antibody to its unconjugated precursor. Microfluidic Modulation Spectroscopy (MMS) is a modern infrared spectroscopy technique that provides sensitive and differential measurement of protein secondary structure, making it well-suited for assessing structural changes post-conjugation.[22][23]

Experimental Protocol: Secondary Structure Analysis by MMS

Objective: To compare the secondary structure of the this compound-linker-antibody complex with the unconjugated antibody.

Principle: MMS measures the infrared absorbance spectrum of a protein in the amide I band (1600-1700 cm⁻¹), which is sensitive to the protein's secondary structure. The system rapidly alternates between the sample and a matching buffer to produce a differential absorbance spectrum, which minimizes background noise and enhances sensitivity, allowing for the detection of subtle structural changes.[23]

Materials:

  • This compound-linker-antibody complex sample (~1 mg/mL)

  • Unconjugated antibody (control)

  • Formulation buffer

Equipment:

  • Microfluidic Modulation Spectroscopy system (e.g., RedShiftBio Aurora)

Procedure:

  • System Setup: Prime the instrument with the formulation buffer.

  • Buffer Reference: Run the formulation buffer as a reference spectrum.

  • Sample Analysis: Sequentially analyze the unconjugated antibody and the this compound-linker-antibody complex at the same concentration. The instrument will automatically acquire and process the spectra.

  • Data Acquisition: The system collects data over a specified period, typically requiring a few minutes per sample.

Data Analysis:

  • Process the raw data to obtain the second derivative of the absorbance spectra, which resolves overlapping structural features.

  • Compare the spectra of the conjugated and unconjugated antibody. High spectral similarity indicates that the secondary structure has been preserved.

  • Quantify the relative percentages of secondary structures (α-helix, β-sheet, turns, etc.) using the instrument's analysis software.

Data Presentation: Representative MMS Structural Comparison
StructureUnconjugated Antibody (%)This compound-Conjugated Antibody (%)Difference (%)
β-sheet55.254.9-0.3
α-helix5.15.2+0.1
Turns22.823.1+0.3
Other/Unordered16.916.8-0.1

Note: Data are for illustrative purposes only. A small difference (<1-2%) is generally considered highly similar.

Visualization: MMS Experimental Workflow

MMS_Workflow cluster_samples Samples cluster_analysis Data Analysis ADC Conjugated ADC MMS MMS Instrument ADC->MMS mAb Unconjugated mAb mAb->MMS Buffer Formulation Buffer Buffer->MMS Spectra Acquire IR Spectra MMS->Spectra Compare Overlay Spectra (ADC vs. mAb) Spectra->Compare Quantify Quantify Secondary Structure Compare->Quantify Report Structural Similarity Report Quantify->Report

Caption: Workflow for comparing the higher-order structure of an ADC and mAb.

References

Application Notes and Protocols for Dmdna31 in Treating Persistent Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dmdna31, a novel rifamycin-class antibiotic, and its application in treating persistent Staphylococcus aureus infections, particularly when delivered via an antibody-antibiotic conjugate (AAC) system.

Introduction

Staphylococcus aureus is a formidable pathogen notorious for its ability to cause persistent and recurrent infections, often associated with biofilm formation and intracellular survival.[1][2] These survival strategies render conventional antibiotic therapies less effective.[3] this compound, a potent rifamycin-class antibiotic, has emerged as a promising agent against persistent S. aureus. Its primary application is as a payload in the antibody-antibiotic conjugate DSTA4637S, which is designed to target and eliminate intracellular reservoirs of S. aureus that contribute to treatment failure.[4][5]

This compound, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, exhibits potent bactericidal activity against both actively dividing and stationary-phase S. aureus.[6] The AAC approach leverages a monoclonal antibody that specifically targets the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid on the surface of S. aureus, ensuring targeted delivery of this compound to the site of infection and into the host cells harboring the bacteria.[4]

Mechanism of Action

The bactericidal effect of this compound stems from its ability to inhibit bacterial DNA-dependent RNA polymerase.[4][6] It binds to the β subunit of the enzyme within the DNA/RNA channel, physically obstructing the elongation of the RNA transcript beyond two or three nucleotides.[6] This "steric-occlusion" mechanism effectively halts bacterial protein synthesis, leading to cell death.[6]

When delivered as part of the DSTA4637S conjugate, the mechanism involves a multi-step process targeting intracellular bacteria:

  • Binding: The antibody component of DSTA4637S binds specifically to the wall teichoic acid of S. aureus.[4][7]

  • Internalization: Host phagocytic cells, such as macrophages, internalize the DSTA4637S-bound bacteria.[4][8]

  • Payload Release: Within the phagolysosome of the host cell, lysosomal cathepsins cleave the valine-citrulline linker of the AAC.[4][8][9]

  • Bacterial Killing: This cleavage releases the active this compound antibiotic inside the host cell, where it can effectively kill the intracellular S. aureus.[4][8][9]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)S. aureus<10 nM[7]
Table 2: Pharmacokinetic Parameters of DSTA4637S (Phase 1 Clinical Trial in Healthy Volunteers)
Dose Level (single i.v. dose)Number of Subjects (Active:Placebo)Key ObservationReference
5 mg/kg4:2Generally safe and well-tolerated.[5]
15 mg/kg4:2Dose-proportional pharmacokinetics.[5]
50 mg/kg4:2Low systemic exposure of unconjugated this compound.[4][5]
100 mg/kg4:2No DSTA4637S-induced anti-drug antibody responses observed.[4][5]
150 mg/kg4:2One moderate infusion-related reaction occurred.[4][5]
Table 3: Preclinical Efficacy of DSTA4637A (liquid form of DSTA4637S) in a Mouse Model of Systemic S. aureus Infection
Treatment (single i.v. dose)OutcomeOrgans AffectedTimepointsReference
DSTA4637A (25-50 mg/kg)Substantial reduction in bacterial loadHeart, Kidney, Bones7 and 14 days post-dosing[7]

Mandatory Visualizations

Dmdna31_Mechanism_of_Action Mechanism of Action of this compound SA Staphylococcus aureus RNAP DNA-dependent RNA Polymerase (β subunit) SA->RNAP Contains RNA RNA Transcript RNAP->RNA Synthesizes RNAP->RNA  Inhibits Elongation This compound This compound This compound->RNAP Binds to CellDeath Bacterial Cell Death This compound->CellDeath Leads to Protein Bacterial Proteins RNA->Protein Translates to Protein->SA Essential for Survival

Caption: Molecular mechanism of this compound targeting bacterial RNA polymerase.

DSTA4637S_Workflow DSTA4637S Workflow for Intracellular S. aureus Eradication cluster_extracellular Extracellular Space cluster_intracellular Inside Phagocytic Cell DSTA4637S DSTA4637S (AAC) SA S. aureus DSTA4637S->SA 1. Binding to Wall Teichoic Acid Phagocytosis 2. Phagocytosis of DSTA4637S-bound S. aureus SA->Phagocytosis Phagolysosome 3. Fusion with Lysosome (Phagolysosome) Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage Release 5. Release of this compound Cleavage->Release Killing 6. Killing of Intracellular S. aureus Release->Killing

Caption: Cellular workflow of DSTA4637S targeting intracellular S. aureus.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • This compound stock solution of known concentration

  • Staphylococcus aureus strain (e.g., ATCC 29213 or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation:

    • Add 50 µL of the working bacterial inoculum to each well containing the this compound dilutions. This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol 2: In Vitro Assessment of DSTA4637S Activity Against Intracellular S. aureus

This protocol outlines a general workflow to assess the efficacy of the AAC in killing S. aureus within phagocytic cells.

Materials:

  • DSTA4637S

  • Phagocytic cell line (e.g., THP-1 macrophages)

  • Staphylococcus aureus strain

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Gentamicin or lysostaphin to kill extracellular bacteria

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

  • Tryptic Soy Agar (TSA) plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture and differentiate THP-1 monocytes into macrophages in appropriate cell culture plates (e.g., 24-well plates).

  • Opsonization and Infection:

    • Grow S. aureus to mid-log phase.

    • Wash the bacteria and resuspend in cell culture medium.

    • Opsonize the bacteria by incubating with a specific concentration of DSTA4637S for 30-60 minutes at 37°C.

    • Infect the macrophage monolayer with the opsonized S. aureus at a multiplicity of infection (MOI) of approximately 10:1.

    • Centrifuge the plate briefly to facilitate contact and incubate for 1 hour at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with warm PBS to remove non-phagocytosed bacteria.

    • Add fresh medium containing a high concentration of a non-cell-permeant antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • Intracellular Killing Assay:

    • Wash the cells again with PBS to remove the extracellular antibiotic.

    • Add fresh culture medium (without additional DSTA4637S).

    • Incubate the infected cells for a desired time course (e.g., 4, 8, 24 hours) to allow for intracellular processing of the AAC and subsequent killing.

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells with PBS.

    • Lyse the macrophages with sterile water or a lysis buffer to release the intracellular bacteria.

    • Perform serial dilutions of the lysate in PBS and plate onto TSA plates.

    • Incubate the plates overnight at 37°C and count the resulting colonies (CFU).

    • Compare the CFU counts from DSTA4637S-treated cells to untreated or control antibody-treated cells to determine the reduction in intracellular bacterial load.

Conclusion

This compound, particularly when delivered via the DSTA4637S antibody-antibiotic conjugate, represents a targeted and innovative strategy for treating persistent S. aureus infections. By specifically targeting intracellular bacteria, this approach addresses a key mechanism of antibiotic treatment failure. The provided data and protocols offer a foundation for further research and development in this promising area of anti-infective therapy. As with other rifamycin-class antibiotics, this compound should be considered for use in combination therapy to mitigate the potential for resistance development.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dmdna31 Antibody Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of the antibiotic Dmdna31 to antibodies, particularly utilizing THIOMAB™ technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, rifamycin-class antibiotic. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, which prevents the synthesis of bacterial proteins by physically blocking RNA elongation.[1] Specifically, it binds to the β subunit of RNA polymerase and blocks the synthesis of the second or third phosphodiester bond in the RNA backbone.[1] When conjugated to an antibody, such as an anti-Staphylococcus aureus antibody, it can be targeted to bacteria.[2][3][4][5][6] The resulting Antibody-Antibiotic Conjugate (AAC) is internalized by phagocytic cells that have engulfed the bacteria. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active antibiotic to kill the intracellular bacteria.[2][3][4][6]

Q2: What is THIOMAB™ technology and why is it used for this compound conjugation?

A2: THIOMAB™ technology is a site-specific antibody conjugation method developed by Genentech.[7][8] It involves the genetic engineering of antibodies to introduce reactive cysteine residues at specific sites.[7][8][9][10][11] This allows for the precise attachment of a drug, like this compound, to the antibody, resulting in a homogeneous product with a consistent drug-to-antibody ratio (DAR).[7][8][12] This site-specific conjugation is advantageous over traditional methods that randomly target lysine residues, which can lead to heterogeneous mixtures with variable efficacy and pharmacokinetics.[13] For this compound, THIOMAB™ technology enables the creation of a well-defined AAC with optimized properties.[5][12][14]

Q3: What type of linker is typically used to conjugate this compound to a THIOMAB™ antibody?

A3: A commonly used linker for conjugating this compound to a THIOMAB™ antibody is a protease-cleavable linker, such as one containing a valine-citrulline (VC) peptide sequence.[3][4][5][6] This type of linker is stable in circulation but is cleaved by lysosomal proteases like cathepsins, which are present within the phagocytic cells that internalize the AAC-bound bacteria.[3][4][6] The linker often includes a maleimide group that reacts with the engineered thiol group on the THIOMAB™ to form a stable thioether bond.[12][15]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to THIOMAB™ antibodies.

Problem 1: Low or No Conjugation Efficiency

Potential Cause Recommended Solution Supporting Data/Rationale
Inefficient reduction of interchain disulfides and decapping of engineered cysteines Ensure complete reduction by using an adequate concentration of a reducing agent like TCEP or DTT. The reduction step is critical to unmask the engineered thiol groups for conjugation.[12]The number of available sulfhydryl groups can be quantified using Ellman's reagent before and after reduction to confirm complete reduction.
Suboptimal reaction pH Maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol conjugation.[11][15] A pH below 6.5 can lead to a slow reaction rate, while a pH above 7.5 can result in maleimide hydrolysis and reaction with amines.[11][15]The thiol-maleimide reaction is highly selective for thiols within this pH range, being approximately 1,000 times faster than the reaction with amines at a neutral pH.[15]
Low antibody concentration For efficient conjugation, it is recommended to use an antibody concentration of at least 0.5 mg/mL.[1] If the antibody solution is too dilute, consider concentrating it using an appropriate method.Dilute antibody solutions can lower the effective concentration of the conjugation reagents, leading to reduced efficiency.[1]
Presence of interfering substances in the antibody buffer Ensure the antibody buffer is free of thiol-containing reagents (e.g., DTT from a previous step if not properly removed), primary amines (e.g., Tris), and stabilizers like BSA that can compete with the conjugation reaction.[1] Perform a buffer exchange if necessary.Additives in the antibody buffer can react with the maleimide linker, reducing the amount available for conjugation to the antibody.[1]

Problem 2: Low Drug-to-Antibody Ratio (DAR)

Potential Cause Recommended Solution Supporting Data/Rationale
Insufficient molar excess of this compound-linker Increase the molar ratio of the this compound-linker to the antibody. A molar excess of the linker is typically required to drive the reaction to completion.The optimal molar ratio should be determined empirically, but starting with a 2:1 to 5:1 molar excess of linker to available thiol groups is a common starting point.[2][4]
Short reaction time Increase the incubation time of the conjugation reaction. The reaction between maleimide and thiol groups may require several hours to proceed to completion.Monitoring the reaction progress over time using techniques like HIC-HPLC can help determine the optimal reaction time.[9]
Low reaction temperature Consider increasing the reaction temperature to 37°C to enhance the reaction rate, especially if using sulfone-based linkers.[9]While many maleimide conjugations proceed at room temperature, slightly elevated temperatures can improve the efficiency of some thiol-reactive chemistries.[9]

Problem 3: High Levels of Aggregation in the Final Product

Potential Cause Recommended Solution Supporting Data/Rationale
Hydrophobicity of the this compound-linker The conjugation of hydrophobic payloads can increase the propensity for antibody aggregation.[16][17] Optimize the conjugation conditions (e.g., pH, buffer composition) to minimize aggregation. Consider using excipients or stabilizers in the final formulation.Aggregation can be exacerbated by unfavorable buffer conditions or a pH close to the antibody's isoelectric point.[16]
Improper storage conditions Store the final conjugate at the recommended temperature (typically 2-8°C) and avoid repeated freeze-thaw cycles.[8]Aggregation can be a time- and temperature-dependent process. Proper storage is crucial for maintaining the integrity of the conjugate.
Incorrect protein folding during re-oxidation After the initial reduction step, ensure that the re-oxidation of the native interchain disulfide bonds is optimized to prevent the formation of misfolded species that can lead to aggregation.[12]Misfolded antibodies can expose hydrophobic regions, leading to aggregation. Optimization of parameters like antibody concentration, pH, and temperature during re-oxidation can minimize this.[12]

Experimental Protocols

Protocol 1: Site-Specific Conjugation of this compound-Maleimide to a THIOMAB™ Antibody

This protocol provides a general framework. Optimization of specific parameters may be required for individual antibodies and linker-payloads.

  • Antibody Preparation:

    • Start with a purified THIOMAB™ antibody at a concentration of ≥ 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.2). Ensure the buffer is free of interfering substances.

  • Reduction and Decapping:

    • Add a 50-100 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfides and remove the capping groups from the engineered cysteines.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Re-oxidation of Native Disulfides:

    • Add a 5-10 fold molar excess of an oxidizing agent (e.g., dehydroascorbic acid) to reform the native interchain disulfide bonds, leaving the engineered cysteines as free thiols.

    • Incubate at room temperature for 2-3 hours.

    • Perform another buffer exchange into the conjugation buffer to remove the oxidizing agent.

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound-maleimide linker in a compatible organic solvent (e.g., DMSO).

    • Add the this compound-maleimide linker to the reduced and re-oxidized THIOMAB™ solution at a desired molar excess (e.g., 3-5 fold excess over available thiols).

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound-linker and any aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Collect the fractions containing the purified this compound-THIOMAB™ conjugate.

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., UV-Vis spectroscopy at 280 nm).

    • Analyze the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.[18][19][20][21]

    • Assess the level of aggregation using SEC.

    • Confirm the integrity of the conjugate by SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Start with Purified THIOMAB™ reduction Reduction & Decapping (TCEP) start->reduction buffer_exchange1 Buffer Exchange reduction->buffer_exchange1 reoxidation Re-oxidation (DHAA) buffer_exchange1->reoxidation buffer_exchange2 Buffer Exchange reoxidation->buffer_exchange2 add_linker Add this compound-Maleimide buffer_exchange2->add_linker incubation Incubation add_linker->incubation purification Purification (SEC/HIC) incubation->purification characterization Characterization (DAR, Aggregation) purification->characterization

Caption: Experimental workflow for this compound-THIOMAB™ conjugation.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell aac This compound-THIOMAB™ (AAC) binding Binding to Bacterial Antigen aac->binding bacteria S. aureus bacteria->binding internalization Internalization binding->internalization phagolysosome Phagolysosome Formation internalization->phagolysosome cleavage Linker Cleavage (Cathepsins) phagolysosome->cleavage release This compound Release cleavage->release inhibition Inhibition of Bacterial RNA Polymerase release->inhibition bacterial_death Bacterial Death inhibition->bacterial_death

Caption: Mechanism of action of a this compound-THIOMAB™ conjugate.

References

Technical Support Center: Dmdna31 and DSTA4637S Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Dmdna31 and its antibody-antibiotic conjugate (AAC), DSTA4637S, during experimental assays.

I. Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of DSTA4637S and the released this compound antibiotic.

Issue 1: Variability in Drug-to-Antibody Ratio (DAR) Measurements

Question: My DAR values for DSTA4637S are inconsistent across different batches or over time. What could be the cause?

Answer: Inconsistent DAR values can arise from several factors related to the stability of the DSTA4637S conjugate. Here are potential causes and solutions:

  • Deconjugation: The linker connecting this compound to the antibody may be unstable under your experimental conditions, leading to premature release of the antibiotic and a decrease in the average DAR.

    • Solution: Assess the stability of your DSTA4637S lot under intended storage and assay conditions. Use techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the DAR over time. Ensure your storage buffer is optimal and minimize freeze-thaw cycles.

  • Aggregation: Aggregation of the AAC can interfere with accurate DAR measurement by certain methods.

    • Solution: Analyze your sample for aggregates using Size Exclusion Chromatography (SEC). If aggregation is detected, consider optimizing the formulation buffer or handling procedures.

  • Analytical Method Variability: The method used for DAR determination can influence the results.

    • Solution: Ensure your analytical method is validated for accuracy and precision. UV-Vis spectrophotometry is a convenient method but requires distinct absorbance maxima for the antibody and this compound. Chromatographic methods like HIC and RP-HPLC, often coupled with mass spectrometry (MS), provide more detailed information on drug load distribution.

Issue 2: Low or No Antibacterial Activity in Cell-Based Assays

Question: I am not observing the expected bactericidal activity of DSTA4637S in my S. aureus cell culture experiments. What are the possible reasons?

Answer: A lack of antibacterial effect in cell-based assays can be due to issues with the AAC's integrity, the assay conditions, or the release of the active this compound payload.

  • Inefficient Internalization: The DSTA4637S conjugate may not be efficiently internalized by the host cells containing the intracellular S. aureus.

    • Solution: Verify the expression of the target antigen (β-WTA) on your strain of S. aureus. Use a fluorescently labeled version of the antibody to confirm internalization via microscopy or flow cytometry.

  • Linker Instability/Stability Issues:

    • Premature Cleavage: If the linker is cleaved extracellularly, the released this compound may be diluted or degraded before reaching the intracellular bacteria.

    • Incomplete Cleavage: The intracellular environment (e.g., lysosomal proteases) may not be optimal for cleaving the linker and releasing this compound.

    • Solution: Assess linker stability in your cell culture medium. To confirm intracellular release, you can use advanced techniques like LC-MS to detect the released this compound from cell lysates.

  • This compound Instability: The released this compound may be unstable in the intracellular environment or in the assay medium.

    • Solution: Based on studies of the related compound rifampicin, this compound is expected to be most stable in slightly acidic to neutral pH. Ensure your cell culture medium pH is within a suitable range.

Issue 3: High Levels of Unconjugated this compound in In Vitro Plasma Stability Assays

Question: My in vitro plasma stability assay shows a rapid increase in unconjugated this compound. How can I troubleshoot this?

Answer: High levels of free this compound in plasma stability assays indicate premature cleavage of the linker.

  • Plasma Enzyme Activity: The plasma used in your assay may have high levels of enzymes that can cleave the linker.

    • Solution: Use plasma from a consistent and reliable source. Consider heat-inactivating the plasma to reduce enzymatic activity, although this may not fully represent in vivo conditions.

  • Assay Conditions: Incubation time and temperature can affect the rate of deconjugation.

    • Solution: Optimize your incubation parameters. A typical in vitro plasma stability assay involves incubating the AAC in plasma at 37°C for various time points. Analyze samples at earlier time points to better characterize the kinetics of drug release.

  • Analytical Method Accuracy: The method to quantify free this compound might be inaccurate.

    • Solution: Use a validated LC-MS/MS method for sensitive and specific quantification of unconjugated this compound.

II. Frequently Asked Questions (FAQs)

DSTA4637S Conjugate Stability

Q1: What are the primary stability concerns for the DSTA4637S conjugate? A1: The main stability concerns for DSTA4637S, similar to other antibody-drug conjugates, are aggregation and deconjugation (premature release of this compound). Both can impact the efficacy and safety of the molecule.

Q2: How should I store DSTA4637S to ensure its stability? A2: While specific storage conditions should be provided by the manufacturer, most antibody-based therapeutics are stored at 2-8°C for short-term and frozen (e.g., -20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to aggregation. It is advisable to store the conjugate in aliquots.

Q3: What is the expected in vivo stability of DSTA4637S? A3: Pharmacokinetic studies in healthy volunteers have shown that DSTA4637S is relatively stable in circulation, with low systemic exposure to unconjugated this compound. The mean half-life of the DSTA4637S conjugate in plasma has been reported to be around 4.3 to 6.1 days.

Unconjugated this compound Stability

Q4: What is the optimal pH for the stability of released this compound in my assay buffer? A4: Studies on rifampicin, a closely related rifamycin antibiotic, indicate that it has maximal stability in a pH range of 4.0 to 7.0. It is unstable in highly acidic solutions. Therefore, maintaining a buffer pH in this range is recommended for assays involving unconjugated this compound.

Q5: Which buffer components should I avoid when working with this compound? A5: Research on rifampicin has shown that acetate and phosphate buffers can have an adverse effect on its stability, while formate buffer has a more insignificant effect. Borate or acetate buffers have been shown to be more suitable than phosphate buffers.

Experimental Assays

Q6: What methods can I use to measure the stability of DSTA4637S? A6: A variety of biophysical and biochemical methods can be used. Size Exclusion Chromatography (SEC) is commonly used to detect and quantify aggregates. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are used to determine the drug-to-antibody ratio (DAR) and monitor its change over time. Mass spectrometry (MS) is often coupled with these chromatographic techniques for more detailed characterization.

Q7: How can I quantify the amount of this compound released from the conjugate? A7: The most common method for quantifying the released (unconjugated) this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low levels of the free drug in complex matrices like plasma or cell lysates.

III. Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of DSTA4637S in Healthy Volunteers (Single IV Dose)

AnalyteDose Range (mg/kg)Mean Half-life (days)Mean Clearance (L/day)
DSTA4637S Conjugate5 - 1504.3 - 6.10.683 - 0.801
DSTA4637S Total Antibody5 - 15016.5 - 21.50.174 - 0.220
Unconjugated this compound5 - 1503.9 - 4.3Not Reported

Data sourced from a Phase 1 clinical trial in healthy volunteers.

Table 2: Stability of Rifampicin (this compound Analog) in Various Buffers

BufferpHRelative Stability
Unbuffered4.0Maximum Stability
Formate3.0 - 6.0No significant adverse effect
Chloroacetate3.0 - 6.0Moderate degradation
Phosphate3.0 - 6.0Moderate degradation
Acetate3.0 - 6.0Maximum adverse effect

This data is based on studies of rifampicin and indicates the relative impact of different buffer systems on stability.

IV. Experimental Protocols and Visualizations

Mechanism of Action of DSTA4637S

The following diagram illustrates the mechanism by which DSTA4637S targets and kills intracellular Staphylococcus aureus.

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Phagocyte) DSTA4637S DSTA4637S S_aureus S_aureus DSTA4637S->S_aureus 1. Binding to β-WTA Bound_Complex DSTA4637S-S. aureus Complex Phagosome 2. Internalization (Phagosome) Bound_Complex->Phagosome Phagolysosome 3. Fusion with Lysosome Phagosome->Phagolysosome Release 4. Linker Cleavage by Cathepsins Phagolysosome->Release This compound Active this compound Release->this compound Bacterial_Death 5. Intracellular Bacterial Death This compound->Bacterial_Death Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start Start Incubate Incubate DSTA4637S in Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Multiple Timepoints (e.g., 0, 24, 48, 96h) Incubate->Timepoints Analysis_Split Timepoints->Analysis_Split Aggregation_Analysis Aggregation Analysis (SEC) Analysis_Split->Aggregation_Analysis DAR_Analysis DAR Analysis (HIC or RP-HPLC) Analysis_Split->DAR_Analysis Free_Drug_Analysis Free this compound Quantification (LC-MS/MS) Analysis_Split->Free_Drug_Analysis Interpret_Aggregation Quantify % Aggregates Aggregation_Analysis->Interpret_Aggregation Interpret_DAR Calculate Average DAR vs. Time DAR_Analysis->Interpret_DAR Interpret_Free_Drug Determine Rate of Drug Release Free_Drug_Analysis->Interpret_Free_Drug Results_Merge End End Results_Merge->End Interpret_Aggregation->Results_Merge Interpret_DAR->Results_Merge Interpret_Free_Drug->Results_Merge

Technical Support Center: Dmdna31 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Dmdna31 and its conjugation for the development of antibody-antibiotic conjugates (AACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, is a potent, rifamycin-class antibiotic.[1][2][3] It is an analog of rifalazil and is particularly effective against stationary-phase and persister Staphylococcus aureus (S. aureus).[1] Due to its cytotoxic nature, it is used as a payload in antibody-antibiotic conjugates (AACs) to target bacterial infections.[1]

Q2: What is the primary application of this compound?

A2: The primary application of this compound is as a cytotoxic payload in AACs, such as DSTA4637S, for the targeted treatment of bacterial infections, particularly those caused by S. aureus.[2][4] These AACs are designed to deliver the antibiotic directly to the site of infection, minimizing systemic exposure and off-target effects.

Q3: What is the mechanism of action of this compound?

A3: this compound functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][3] It binds to the β subunit of the RNA polymerase, physically blocking the elongation of the RNA transcript and thereby preventing protein synthesis in the bacteria.[1] Within an AAC, the conjugate binds to the bacteria, is internalized by host phagocytic cells, and then intracellular proteases cleave a linker to release the active this compound, which then kills the intracellular bacteria.[2][3][5][6]

Q4: Is this compound a type of therapeutic oligonucleotide?

A4: No, this compound is not an oligonucleotide. It is a small molecule antibiotic, a rifamycin analog.[1] This is a common point of confusion due to its name. The challenges in its synthesis and purification are related to complex organic chemistry and bioconjugation rather than solid-phase oligonucleotide synthesis.

Q5: What are the main challenges in working with this compound?

A5: The main challenges include the complexity of its multi-step organic synthesis, ensuring its stability, and the intricacies of conjugating it to a monoclonal antibody with a specific drug-to-antibody ratio (DAR). Subsequent purification of the resulting AAC to remove unconjugated antibody, free this compound, and other impurities is also a critical challenge.[7]

Troubleshooting Guides

Section 1: this compound Synthesis

This section addresses common issues encountered during the organic synthesis of the this compound molecule.

Problem Potential Cause Recommended Solution
Low reaction yield Incomplete reaction; side product formation; degradation of starting materials or product.Optimize reaction conditions (temperature, time, catalyst). Purify reagents and use anhydrous solvents. Monitor reaction progress using techniques like TLC or LC-MS to identify optimal endpoint.
Impure final product Inefficient purification of intermediates; presence of isomers or related impurities.Employ multi-step purification protocols (e.g., column chromatography followed by preparative HPLC). Use high-resolution analytical techniques (e.g., UPLC-MS, NMR) to characterize impurities and optimize separation.
Product degradation Instability of this compound under certain conditions (e.g., light, pH, temperature).Conduct stability studies to identify optimal storage and handling conditions. Perform reactions under inert atmospheres (e.g., nitrogen or argon) and protect from light.
Section 2: this compound-Antibody Conjugation

This section provides troubleshooting for the conjugation of this compound to a monoclonal antibody.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient conjugation chemistry; insufficient amount of activated this compound-linker; steric hindrance on the antibody.Increase the molar excess of the activated this compound-linker complex. Optimize reaction pH, temperature, and incubation time. Consider alternative conjugation strategies or linker technologies.
High DAR or aggregation Excessive amount of activated this compound-linker; non-specific conjugation; hydrophobic interactions.Reduce the molar excess of the this compound-linker. Optimize buffer conditions to minimize aggregation (e.g., adjust pH, ionic strength, or add excipients). Purify the AAC using methods like size exclusion chromatography (SEC) to remove aggregates.
Unconjugated antibody remains Incomplete reaction; deactivation of the linker or this compound.Increase reaction time or temperature. Ensure the freshness and quality of reagents. Purify the final product using techniques that separate based on the hydrophobicity imparted by this compound, such as hydrophobic interaction chromatography (HIC).
Section 3: Purification of this compound-AAC

This section covers common issues in purifying the final antibody-antibiotic conjugate.

Problem Potential Cause Recommended Solution
Presence of free this compound Hydrolysis of the linker during purification or storage; inefficient removal during initial purification steps.Perform tangential flow filtration (TFF) or dialysis to remove small molecules. Use preparative chromatography techniques like SEC or HIC for efficient separation.
Heterogeneous product (multiple DAR species) Stochastic nature of the conjugation reaction.While a completely homogeneous product is unlikely, the distribution of DAR species can be narrowed by optimizing the conjugation reaction. Analytical techniques like HIC-HPLC or mass spectrometry can be used to characterize the DAR distribution.
Low recovery after purification Aggregation and precipitation of the AAC; non-specific binding to chromatography resins.Optimize buffer conditions to maintain AAC solubility. Screen different chromatography resins and elution conditions to minimize product loss.

Experimental Protocols

Protocol 1: General Workflow for AAC Synthesis and Purification

This protocol outlines a generalized workflow for the creation and purification of a this compound-AAC. Specific parameters will need to be optimized for the specific antibody and linker chemistry used.

  • This compound-Linker Synthesis: Synthesize and purify the this compound-linker complex using established organic chemistry methods. The linker should have a reactive group for conjugation to the antibody (e.g., maleimide or NHS ester).

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., PBS) at a specific concentration. If necessary, partially reduce the antibody to expose free thiols for conjugation.

  • Conjugation Reaction: Add the activated this compound-linker complex to the prepared antibody at a specific molar ratio. Incubate the reaction at a controlled temperature (e.g., 4-25°C) for a defined period (e.g., 1-24 hours).

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide chemistry) to cap any unreacted sites.

  • Purification:

    • Step 5a (Buffer Exchange): Perform a buffer exchange using TFF or SEC to remove excess this compound-linker, quenching reagent, and other small molecules.

    • Step 5b (Chromatographic Separation): Use preparative chromatography (e.g., HIC or ion exchange) to separate the desired AAC from unconjugated antibody and to resolve different DAR species if necessary.

  • Characterization: Analyze the purified AAC for identity, purity, concentration, DAR, and aggregation using techniques such as UV-Vis spectroscopy, SEC-HPLC, HIC-HPLC, and mass spectrometry.

Visualizations

Dmdna31_AAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Phagocyte) AAC This compound-AAC (DSTA4637S) Bacteria S. aureus AAC->Bacteria 1. Binding to Wall Teichoic Acid Internalization 2. Internalization of AAC-Bacteria Complex Bacteria->Internalization Phagolysosome 3. Phagolysosome Fusion Internalization->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage Release 5. This compound Release Cleavage->Release Death 6. Bacterial Death Release->Death

Caption: Mechanism of action for a this compound-AAC against S. aureus.

AAC_Purification_Workflow Start Crude Conjugation Mixture TFF Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) Start->TFF Removes free this compound-linker and small molecules HIC Hydrophobic Interaction Chromatography (HIC) TFF->HIC Separates based on DAR and removes unconjugated Ab Analysis Characterization (SEC-HPLC, HIC-HPLC, MS) HIC->Analysis Assess purity, DAR, and aggregation Final Purified this compound-AAC Analysis->Final

Caption: General purification workflow for this compound-AACs.

References

Dmdna31 MIC Determination: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals performing Minimum Inhibitory Concentration (MIC) determination assays with Dmdna31.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a rifamycin-class antibiotic.[1] It is an analog of rifalazil.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[1] this compound binds to the β subunit of RNA polymerase, physically blocking the elongation of the RNA transcript and thereby preventing protein synthesis in bacteria.[1] It has shown effective bactericidal activity against stationary-phase and persister Staphylococcus aureus.[1]

Q2: What is the primary application of this compound?

A2: this compound is frequently used as a payload in antibody-antibiotic conjugates (AACs).[1][2] These AACs are designed to target bacteria, particularly intracellular pathogens like Staphylococcus aureus, delivering the potent antibiotic directly to the site of infection.[1][3]

Q3: Which standard method is recommended for this compound MIC determination?

A3: The broth microdilution method is a standard and widely accepted technique for determining the MIC of antibiotics, including rifamycins.[4][5][6][7] This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[6][8]

Q4: What are the expected MIC ranges for rifamycins against S. aureus?

A4: While specific MIC data for this compound is not broadly published, data for other rifamycins, such as rifampin, can provide a general reference. For rifampin, CLSI interpretive criteria for Staphylococcus aureus are:

  • Susceptible (S): ≤1 µg/mL

  • Resistant (R): ≥4 µg/mL

It is crucial to establish internal quality control ranges for this compound based on reference strains.

Experimental Protocol: Broth Microdilution for this compound

This protocol is based on established broth microdilution methods and should be optimized for your specific laboratory conditions and bacterial strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom recommended)

  • Staphylococcus aureus strain (e.g., ATCC® 29213™ for quality control)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Ensure complete dissolution. Rifamycins can have solubility issues, so gentle warming may be required.[9]

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of S. aureus.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as a positive control (no antibiotic) and the twelfth column as a negative control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or using a microplate reader to measure turbidity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No bacterial growth in the positive control well. Inoculum viability issue.Use a fresh bacterial culture. Verify the inoculum preparation procedure and density.
Inactive growth medium.Check the expiration date and storage conditions of the Mueller-Hinton broth.
Growth in the negative control well (sterility control). Contamination of the growth medium or plate.Use fresh, sterile media and plates. Ensure aseptic technique during the procedure.
Inconsistent MIC values between replicates. Inaccurate pipetting.Calibrate pipettes regularly. Use fresh tips for each dilution step.
Variation in inoculum density.Ensure a homogenous bacterial suspension before inoculation.
Antibiotic precipitation.Visually inspect the wells for any precipitate. If observed, consider using a different solvent or adding a surfactant like Tween 80 (at a low, non-inhibitory concentration) to the medium. Rifamycins can be poorly soluble.[9]
Skipped wells (growth at higher concentrations, no growth at lower concentrations). Contamination of a single well.Repeat the assay with strict aseptic technique.
"Eagle effect" (paradoxical effect).While less common, some antibiotics show reduced efficacy at very high concentrations. If consistently observed, confirm with additional dilutions.
MIC values are consistently higher or lower than expected. Incorrect antibiotic stock concentration.Verify the initial weight and dilution calculations of the this compound stock solution.
Inoculum density is too high or too low.Standardize the inoculum preparation using a McFarland standard and spectrophotometer.
Altered activity of this compound.Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Protect from light, as rifamycins can be light-sensitive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate_prep Add Media to 96-well Plate plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for this compound MIC determination by broth microdilution.

troubleshooting_logic cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Potential Solutions start Inconsistent MIC Results check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting check_inoculum Confirm Inoculum Density (McFarland) start->check_inoculum check_reagents Check Reagent (Media, this compound) Integrity start->check_reagents repeat_assay Repeat Assay with Strict Controls check_pipetting->repeat_assay check_inoculum->repeat_assay solubility Inspect for Precipitation check_reagents->solubility stability Assess this compound Stability (Storage) solubility->stability No Precipitate modify_solvent Modify Solvent System or Add Surfactant solubility->modify_solvent Precipitate Observed fresh_aliquot Use Freshly Prepared This compound Aliquot stability->fresh_aliquot modify_solvent->repeat_assay fresh_aliquot->repeat_assay

Caption: Troubleshooting logic for inconsistent this compound MIC results.

References

Validation & Comparative

A Comparative Analysis of Dmdna31 and Other Rifamycin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Dmdna31 and other notable rifamycin analogs for researchers, scientists, and drug development professionals. The content herein is based on available experimental data to facilitate an objective evaluation of their performance and potential applications.

Introduction to this compound and Rifamycin Analogs

This compound, also known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a rifalazil analog belonging to the rifamycin class of antibiotics.[1] These antibiotics are renowned for their potent bactericidal activity, which they achieve by inhibiting bacterial DNA-dependent RNA polymerase.[][3][4] This mechanism involves binding to the β-subunit of the RNA polymerase, thereby physically blocking the elongation of the RNA transcript.[3][5] this compound has demonstrated significant efficacy against Staphylococcus aureus, including persistent and stationary-phase cells, and is under investigation as a payload in antibody-antibiotic conjugates (AACs) for targeted delivery.[1][5][6]

Rifamycins, originally isolated from Amycolatopsis mediterranei, have been pivotal in the treatment of various bacterial infections, most notably tuberculosis.[4] Over the years, numerous semi-synthetic analogs have been developed to improve upon the original compounds, leading to a diverse family of antibiotics with varied pharmacokinetic profiles and spectrums of activity.[7] This guide will compare this compound's known characteristics with those of prominent rifamycin analogs such as rifampicin, rifabutin, rifapentine, and rifaximin.

Comparative Antibacterial Activity

The following tables summarize the in vitro activity of various rifamycin analogs against different bacterial species, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency.

Table 1: Comparative MIC Values (μg/mL) Against Mycobacterium tuberculosis

Rifamycin AnalogRifampin-Sensitive M. tuberculosis (MIC Range)Rifampin-Resistant M. tuberculosis (MIC Range)
Rifalazil (KRM-1648) *0.003 - 0.025 [8]Potent activity observed [8]
Rifampin0.05 - 0.4[8]High resistance
RifabutinData not available in direct comparisonData not available in direct comparison
RifapentineData not available in direct comparisonData not available in direct comparison
RifaximinData not available in direct comparisonData not available in direct comparison

*this compound is an analog of rifalazil.[1]

Table 2: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) Against Nontuberculous Mycobacteria (NTM) [9]

Rifamycin AnalogM. avium complex (MAC)M. kansasiiM. abscessus
MIC₅₀ / MIC₉₀ MIC₅₀ / MIC₉₀ MIC₅₀ / MIC₉₀
Rifampin8 / 160.25 / 0.532 / >64
Rifapentine0.5 / 10.125 / 0.25>64 / >64
Rifaximin4 / 81 / 2>64 / >64
Rifabutin≤0.062 / 0.25 ≤0.062 / ≤0.062 8 / 16

Table 3: Comparative MIC Values (μM) Against Mycobacterium smegmatis [10]

Rifamycin AnalogM. smegmatis mc²155 (Wild Type)M. smegmatis RHS 234 (Mutant)
Rifalazil *0.13 <0.06
Rifampin2.430.30
Rifapentine<2.280.14
Rifamycin SV<1.380.69
Rifaximin<1.270.16
Rifabutin0.300.07

*this compound is an analog of rifalazil.[1]

Mechanism of Action: A Visual Representation

The primary mechanism of action for rifamycins is the inhibition of bacterial transcription. The following diagram illustrates this process.

rifamycin_mechanism cluster_bacterium Bacterial Cell rifamycin Rifamycin Analog (e.g., this compound) rna_polymerase DNA-dependent RNA Polymerase (RNAP) rifamycin->rna_polymerase Binds to β-subunit rna_transcript RNA Transcript rna_polymerase->rna_transcript Transcription Blocked dna Bacterial DNA dna->rna_polymerase Template for transcription protein_synthesis Protein Synthesis rna_transcript->protein_synthesis Inhibited bacterial_death Bacterial Death protein_synthesis->bacterial_death Leads to

Caption: Mechanism of action of rifamycin analogs.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to assess the potency of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC testing.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Sterile 96-well polystyrene microtiter plates with U-shaped wells.
  • Appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth for mycobacteria, Mueller-Hinton broth for other bacteria).
  • Bacterial inoculum, adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
  • Stock solutions of the rifamycin analogs to be tested, prepared in a suitable solvent.

2. Serial Dilution of Antibiotics:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of antibiotic concentrations.

3. Inoculation:

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

4. Incubation:

  • Seal the microtiter plates to prevent evaporation.
  • Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for a defined period (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This is determined by visual inspection of the wells. The positive control should show turbidity, while the negative control should remain clear.

The following diagram illustrates the workflow for this experimental protocol.

mic_workflow start Start prep_materials Prepare Materials (Plates, Media, Inoculum, Antibiotics) start->prep_materials serial_dilution Perform Serial Dilution of Antibiotics in Microtiter Plate prep_materials->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Culture serial_dilution->inoculation incubation Incubate Plates (e.g., 37°C, 24h) inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Conclusion

This compound, as a rifalazil analog, shows promise as a highly potent antibacterial agent, particularly against challenging pathogens like S. aureus. The comparative data presented in this guide highlights the superior in vitro activity of some newer rifamycin analogs, such as rifalazil and rifabutin, against specific bacteria when compared to the more established rifampicin. The development of this compound for use in antibody-antibiotic conjugates represents an innovative strategy to enhance targeted delivery and efficacy, potentially overcoming some of the limitations associated with systemic antibiotic administration. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its place within the broader family of rifamycin antibiotics.

References

Validating the Intracellular Bactericidal Efficacy of Dmdna31 in Phagocytic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bactericidal activity of Dmdna31 against intracellular Staphylococcus aureus within phagocytic cells. The performance is contrasted with alternative antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a novel rifamycin-class antibiotic delivered to phagocytic cells via the antibody-antibiotic conjugate (AAC) DSTA4637S. This targeted delivery system is designed to overcome the challenge of eradicating intracellular S. aureus, a key factor in persistent and recurrent infections. Once DSTA4637S binds to S. aureus and is engulfed by a phagocyte, the linker is cleaved within the phagolysosome, releasing this compound to exert its potent bactericidal effect directly at the site of infection.[1][2] This guide presents available data on the intracellular efficacy of this compound and compares it to established antibiotics, providing researchers with a framework for evaluating its potential as a therapeutic agent.

Comparative Analysis of Intracellular Bactericidal Activity

The following tables summarize the intracellular bactericidal activity of this compound's parent conjugate, DSTA4637S, and other antibiotics against S. aureus in phagocytic cells. While specific quantitative data for this compound's intracellular CFU reduction is not publicly available, its potent activity is consistently reported.[1] The comparative data for other antibiotics is derived from a study using a human THP-1 macrophage model.

Table 1: Intracellular Bactericidal Activity against S. aureus in THP-1 Macrophages (24-hour exposure)

AntibioticExtracellular ConcentrationLog Reduction in Intracellular CFU/mg proteinBactericidal Effect Achieved?
DSTA4637S (releasing this compound) Not specifiedPotent intracellular killing reported[1][2]Yes (qualitative)
OritavancinCmax> 2-logYes
MoxifloxacinCmax> 2-logYes
OxacillinCmax> 2-logYes
RifampinCmax< 2-logNo
GentamicinCmax< 2-logNo
LinezolidCmax< 2-logNo
VancomycinCmax< 2-logNo
TelithromycinCmaxBacteriostaticNo

Data for antibiotics other than DSTA4637S is adapted from a study by Barcia-Macay et al. (2006) in a THP-1 macrophage model. A bactericidal effect is defined as a ≥2-log decrease from the initial inoculum.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound via DSTA4637S

The following diagram illustrates the targeted delivery and activation of this compound within a phagocytic cell.

Dmdna31_Mechanism Mechanism of this compound Action via DSTA4637S cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell DSTA4637S DSTA4637S (Antibody-Dmdna31 Conjugate) S_aureus Staphylococcus aureus DSTA4637S->S_aureus Binding Phagocytosis Phagocytosis S_aureus->Phagocytosis Phagosome Phagosome containing DSTA4637S-S. aureus Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome with Cathepsins Lysosome->Phagolysosome This compound Active this compound Phagolysosome->this compound Linker Cleavage by Cathepsins Bacterial_Killing Intracellular Bacterial Killing This compound->Bacterial_Killing

Caption: Targeted delivery and activation of this compound.

Experimental Workflow: Gentamicin Protection Assay

The following diagram outlines the key steps of the gentamicin protection assay used to quantify the intracellular bactericidal activity of antibiotics.

Gentamicin_Protection_Assay Gentamicin Protection Assay Workflow Phagocyte_Culture 1. Culture Phagocytic Cells (e.g., Macrophages, Neutrophils) Bacterial_Infection 2. Infect Phagocytes with S. aureus (e.g., MOI 10:1) Phagocyte_Culture->Bacterial_Infection Incubation1 3. Incubate to allow phagocytosis (e.g., 1 hour) Bacterial_Infection->Incubation1 Gentamicin_Treatment 4. Add Gentamicin to kill extracellular bacteria Incubation1->Gentamicin_Treatment Incubation2 5. Incubate with antibiotic being tested (e.g., this compound) Gentamicin_Treatment->Incubation2 Washing 6. Wash cells to remove extracellular components Incubation2->Washing Cell_Lysis 7. Lyse phagocytic cells (e.g., with Triton X-100) Washing->Cell_Lysis CFU_Plating 8. Plate serial dilutions of lysate on agar plates Cell_Lysis->CFU_Plating CFU_Counting 9. Incubate and count Colony Forming Units (CFU) CFU_Plating->CFU_Counting

Caption: Workflow for quantifying intracellular bactericidal activity.

Experimental Protocols

Gentamicin Protection Assay for Intracellular Bactericidal Activity

This protocol is a standard method for quantifying the number of viable bacteria that have been internalized by and survived within phagocytic cells after treatment with an antimicrobial agent.

Materials:

  • Phagocytic cell line (e.g., THP-1 macrophages, neutrophils)

  • Complete cell culture medium

  • Staphylococcus aureus strain

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Gentamicin sulfate solution

  • Test antibiotic (e.g., DSTA4637S)

  • Sterile water

  • 0.1% Triton X-100 in sterile water

  • 24-well tissue culture plates

  • Spectrophotometer

  • Incubator (37°C, 5% CO₂)

  • Shaking incubator

Procedure:

  • Cell Culture:

    • One day prior to the assay, seed the phagocytic cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C with 5% CO₂.

  • Bacterial Culture Preparation:

    • Inoculate S. aureus into TSB and grow overnight in a shaking incubator at 37°C.

    • The following day, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6).

    • Wash the bacteria by centrifuging and resuspending the pellet in sterile PBS. Adjust the bacterial concentration in cell culture medium without antibiotics.

  • Infection of Phagocytes:

    • Remove the culture medium from the phagocyte monolayer and wash once with warm PBS.

    • Add the prepared bacterial suspension to the cells at a desired multiplicity of infection (MOI), for example, 10 bacteria per phagocyte (10:1).

    • Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.

    • Incubate for 1 hour at 37°C with 5% CO₂ to allow for phagocytosis.

  • Killing of Extracellular Bacteria:

    • Aspirate the medium containing non-phagocytosed bacteria.

    • Wash the cells three times with warm PBS to remove any remaining extracellular bacteria.

    • Add fresh, pre-warmed culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to each well to kill any remaining extracellular bacteria.

    • Incubate for 1 hour at 37°C with 5% CO₂.

  • Antibiotic Treatment:

    • Aspirate the gentamicin-containing medium and wash the cells three times with warm PBS.

    • Add fresh culture medium containing the desired concentration of the test antibiotic (e.g., DSTA4637S or a comparator antibiotic). Include a control well with no antibiotic.

    • Incubate for the desired treatment duration (e.g., 2, 4, 8, or 24 hours) at 37°C with 5% CO₂.

  • Quantification of Intracellular Bacteria:

    • At the end of the treatment period, aspirate the medium and wash the cells three times with warm PBS.

    • Lyse the phagocytes by adding 0.1% Triton X-100 solution to each well and incubating for 10-15 minutes at room temperature. Pipette vigorously to ensure complete lysis.

    • Collect the lysates and prepare serial 10-fold dilutions in sterile PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the Colony Forming Units (CFU) per milliliter.

    • Calculate the total number of intracellular bacteria per well.

    • Compare the CFU counts from the antibiotic-treated wells to the control wells to determine the reduction in intracellular bacterial viability. The results can be expressed as a percentage of killing or as a log reduction in CFU.

Conclusion

This compound, delivered via the DSTA4637S antibody-antibiotic conjugate, represents a promising strategy for targeting and eliminating intracellular S. aureus. Its unique mechanism of action, which involves targeted delivery and activation within the phagolysosome, has the potential to address a significant challenge in the treatment of persistent staphylococcal infections. While direct quantitative comparisons with other antibiotics are limited by the availability of public data, the qualitative evidence for its potent intracellular activity is strong. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further evaluate and validate the bactericidal efficacy of this compound and other novel anti-infective agents.

References

Dmdna31 vs. Linezolid: A Comparative Guide for the Treatment of Intracellular Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Staphylococcus aureus continues to pose a significant global health threat, exacerbated by the rise of antibiotic-resistant strains and its ability to persist within host cells, shielding it from immune surveillance and many conventional antibiotics. This guide provides a detailed comparison of two distinct therapeutic agents, Dmdna31 (delivered via the antibody-antibiotic conjugate DSTA4637S) and linezolid, for the treatment of intracellular S. aureus.

Executive Summary

This compound, the payload of the antibody-antibiotic conjugate (AAC) DSTA4637S, represents a targeted approach to eliminating intracellular S. aureus. By leveraging an antibody specific to the bacterial cell wall, DSTA4637S facilitates the delivery of the potent rifamycin-class antibiotic, this compound, directly to the infected intracellular compartment. In contrast, linezolid, a synthetic oxazolidinone antibiotic, relies on its ability to penetrate host cells and inhibit bacterial protein synthesis. While preclinical data for DSTA4637S demonstrates a promising mechanism for resolving intracellular infections, linezolid exhibits some intracellular activity, though its efficacy in this context has been described as weak in some studies. This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols associated with these two agents.

Mechanism of Action

This compound (via DSTA4637S)

This compound is a rifamycin-class antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] However, its clinical application for intracellular infections is enabled by its conjugation to a monoclonal antibody in the form of DSTA4637S. The mechanism of DSTA4637S is a multi-step process:

  • Targeting and Opsonization : The monoclonal antibody component of DSTA4637S specifically binds to the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid on the surface of S. aureus.[1]

  • Phagocytosis : This binding opsonizes the bacteria, enhancing their uptake by phagocytic host cells such as macrophages.[1][3]

  • Intracellular Release : Once inside the phagolysosome, host cell cathepsins cleave the linker connecting the antibody to this compound.[1][3]

  • Bacterial Killing : The released this compound is then free to exert its bactericidal activity by inhibiting the bacterial RNA polymerase, leading to the death of the intracellular S. aureus.[1][3]

Dmdna31_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell DSTA4637S DSTA4637S (Antibody-Dmdna31 Conjugate) SA S. aureus DSTA4637S->SA Binding to Wall Teichoic Acid Phagocytosis Phagocytosis SA->Phagocytosis Opsonization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Internalization This compound This compound Phagolysosome->this compound Linker Cleavage by Cathepsins RNA_Polymerase Bacterial RNA Polymerase This compound->RNA_Polymerase Inhibition Bacterial_Death Bacterial Death RNA_Polymerase->Bacterial_Death

Fig. 1: Mechanism of this compound delivery and action via DSTA4637S.
Linezolid

Linezolid is a member of the oxazolidinone class of antibiotics and acts by inhibiting the initiation of bacterial protein synthesis.[4][5][6] Its mechanism involves:

  • Binding to the Ribosome : Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[5][6]

  • Inhibition of the Initiation Complex : This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the translation of mRNA into proteins.[5][6]

  • Bacteriostatic Effect : By halting protein synthesis, linezolid prevents bacterial growth and replication, exerting a primarily bacteriostatic effect.[5]

Linezolid_Mechanism Linezolid Linezolid 50S_Subunit 50S Ribosomal Subunit Linezolid->50S_Subunit Binds to 23S rRNA 70S_Complex 70S Initiation Complex 50S_Subunit->70S_Complex Prevents Formation Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Fig. 2: Mechanism of action of linezolid.

Comparative Efficacy Data

In Vitro Efficacy
ParameterThis compound (DSTA4637S)LinezolidSource(s)
Intracellular Activity Potent bactericidal activity against intracellular S. aureus.Weak intracellular activity, though potency is not impaired compared to extracellular activity.[1],[7]
MIC (S. aureus) This compound MIC <10 nMMICs of 4 mg/L for susceptible strains.[8],[7]
Maximal Efficacy (Emax) Substantial reduction of bacterial load in preclinical models.~1 log10 CFU reduction in vitro.[8],[7][9]
In Vivo Efficacy
ParameterThis compound (DSTA4637S)LinezolidSource(s)
Animal Model Mouse model of systemic S. aureus infection.Mouse peritonitis model.[8],[7]
Outcome Substantially reduced bacterial load in heart, kidney, and bones.Efficacy was impaired; failed to reduce CFU to less than the initial load intracellularly.[8],[7][9]

Experimental Protocols

Intracellular S. aureus Infection Model (General)

A common in vitro model for studying intracellular S. aureus involves the use of phagocytic cell lines, such as THP-1 macrophages. The general workflow is as follows:

Intracellular_Infection_Workflow Cell_Culture 1. Culture Phagocytic Cells (e.g., THP-1 Macrophages) Infection 2. Infect Cells with S. aureus (Logarithmic Growth Phase) Cell_Culture->Infection Extracellular_Killing 3. Add Antibiotic (e.g., Gentamicin) to Kill Extracellular Bacteria Infection->Extracellular_Killing Treatment 4. Add Test Compound (DSTA4637S or Linezolid) Extracellular_Killing->Treatment Incubation 5. Incubate for a Defined Period Treatment->Incubation Lysis 6. Lyse Host Cells Incubation->Lysis CFU_Quantification 7. Quantify Intracellular Bacteria (CFU Counting) Lysis->CFU_Quantification

Fig. 3: General experimental workflow for in vitro intracellular infection assays.

Key Steps in the Protocol:

  • Cell Culture and Differentiation : THP-1 monocytes are cultured and differentiated into macrophage-like cells.

  • Bacterial Preparation : S. aureus is grown to the logarithmic phase and then used to infect the macrophage monolayer at a specific multiplicity of infection (MOI).

  • Phagocytosis : The bacteria and cells are co-incubated to allow for phagocytosis.

  • Removal of Extracellular Bacteria : An antibiotic that does not readily penetrate eukaryotic cells, such as gentamicin, is added to the medium to kill any remaining extracellular bacteria.

  • Application of Test Article : The cells are then treated with the experimental compound (DSTA4637S or linezolid) at various concentrations.

  • Incubation : The treated cells are incubated for a set period.

  • Quantification of Intracellular Bacteria : The macrophages are lysed to release the intracellular bacteria, which are then serially diluted and plated to determine the number of colony-forming units (CFUs).

Conclusion

This compound, delivered as part of the DSTA4637S antibody-antibiotic conjugate, and linezolid offer two fundamentally different strategies for combating intracellular S. aureus. DSTA4637S is a targeted therapy designed to deliver a potent antibiotic directly to the site of intracellular infection, a mechanism that has shown considerable promise in preclinical models. Linezolid, a broad-spectrum antibiotic, has some ability to act on intracellular bacteria, but its efficacy in this cellular compartment may be limited.

For researchers and drug development professionals, the targeted approach of DSTA4637S may represent a more potent and specific strategy for eradicating persistent intracellular S. aureus reservoirs. However, further head-to-head studies are required to definitively compare the efficacy and safety of these two agents in clinically relevant models. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

Preclinical Showdown: Dmdna31-Based Antibody-Antibiotic Conjugate DSTA4637A Demonstrates Potent Anti-Staphylococcal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the promising efficacy of the Dmdna31-based antibody-antibiotic conjugate, DSTA4637A, in combating Staphylococcus aureus infections. This guide provides a detailed comparison of DSTA4637A with emerging alternative antibody-antibiotic conjugates (AACs), supported by experimental data and detailed methodologies for key preclinical studies.

Executive Summary

DSTA4637A, an investigational antibody-antibiotic conjugate, has demonstrated significant preclinical efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). By leveraging a monoclonal antibody to target the bacterium and deliver the potent antibiotic this compound directly to the site of infection, DSTA4637A offers a promising strategy to overcome challenges associated with traditional antibiotic therapy. This guide delves into the preclinical trial results of DSTA4637A, comparing its performance with other novel AACs targeting different bacterial pathogens. The data presented herein, including pharmacokinetic profiles and in vivo efficacy, are summarized for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this therapeutic platform.

DSTA4637A: A Targeted Approach Against Staphylococcus aureus

DSTA4637A is composed of a human IgG1 monoclonal antibody that specifically targets the wall teichoic acid of S. aureus. This antibody is connected via a cleavable valine-citrulline linker to this compound, a potent rifamycin-class antibiotic.[1] The proposed mechanism of action involves the binding of the conjugate to S. aureus, leading to opsonization and subsequent phagocytosis by host immune cells.[2] Within the phagolysosome, the linker is cleaved, releasing this compound to exert its bactericidal effects on the intracellular bacteria.[3][4]

Preclinical Pharmacokinetics of DSTA4637A

Pharmacokinetic studies in multiple preclinical species have characterized the disposition of DSTA4637A. The key analytes measured include the total antibody (TAb), the antibody-conjugated this compound (ac-dmDNA31), and the unconjugated (free) this compound.[5]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of DSTA4637A (Total Antibody)

SpeciesDose (mg/kg)Clearance (mL/day/kg)Terminal Half-life (days)Volume of Distribution at Steady State (Vss, mL/kg)
Mouse 5-504.69 - 5.1916.4 - 18.0111 - 139
Rat 1-509.26 - 11.46.77 - 9.2786.1 - 122
Monkey 1-1505.29 - 6.4810.5 - 11.273.9 - 88.3

Table 2: Summary of Preclinical Pharmacokinetic Parameters of DSTA4637A (Antibody-Conjugated this compound)

SpeciesDose (mg/kg)Clearance (mL/day/kg)Terminal Half-life (days)Volume of Distribution at Steady State (Vss, mL/kg)
Mouse 25-5026.6 - 27.53.73 - 3.81~110
Rat 1-5023.1 - 24.72.60 - 3.2573.2 - 86.2
Monkey 1-15015.1 - 21.54.04 - 4.3372.6 - 88.1

Data compiled from multiple preclinical studies.[5][6]

Preclinical Efficacy of DSTA4637A

The in vivo efficacy of DSTA4637A has been evaluated in a mouse bacteremia model of S. aureus infection. A single intravenous dose of DSTA4637A administered 24 hours after infection resulted in a substantial reduction in bacterial load in key organs.[1]

Table 3: In Vivo Efficacy of DSTA4637A in a Mouse S. aureus Bacteremia Model

Treatment GroupDose (mg/kg)OrganLog10 CFU Reduction vs. Control (Day 4 post-infection)
DSTA4637A 25KidneySignificant reduction
DSTA4637A 50KidneySignificant reduction
DSTA4637A 25HeartSignificant reduction
DSTA4637A 50HeartSignificant reduction
DSTA4637A 25BonesSignificant reduction
DSTA4637A 50BonesSignificant reduction
Vancomycin 110 (twice daily for 3 days)KidneyLess effective than a single 50 mg/kg dose of DSTA4637A

CFU: Colony Forming Units.[1][7]

Comparative Analysis with Alternative Antibody-Antibiotic Conjugates

The field of AACs is expanding to address a range of bacterial pathogens. Here, we compare the preclinical findings of DSTA4637A with two other notable examples: an anti-Pseudomonas aeruginosa AAC and vancomycin-based conjugates.

Anti-Pseudomonas aeruginosa AAC with G2637

An AAC targeting the opportunistic pathogen Pseudomonas aeruginosa utilizes a monoclonal antibody (26F8) that binds to the lipopolysaccharide O antigen on the bacterial surface. This antibody is conjugated to the arylomycin analog G2637 via a cathepsin-cleavable linker.[8][9] Preclinical studies have primarily focused on its in vitro activity, demonstrating potent intracellular killing of phagocytosed P. aeruginosa by macrophages.[3][5] The concentration of the AAC-delivered G2637 required to eliminate intracellular bacteria was approximately two orders of magnitude lower than that of the free antibiotic needed to kill extracellular bacteria.[5][9] While detailed in vivo pharmacokinetic and efficacy data are not as extensively published as for DSTA4637A, this conjugate represents a promising strategy for targeting Gram-negative bacteria.

Vancomycin-Peptide Conjugates

To address vancomycin-resistant enterococci (VRE) and other resistant Gram-positive infections, researchers have explored conjugating vancomycin to cell-penetrating peptides or other moieties. These conjugates have shown enhanced in vitro activity against resistant strains.[10][11] For instance, certain vancomycin-peptide conjugates exhibited potent activity against MRSA and VRE with MICs significantly lower than vancomycin alone.[12][13] In vivo studies in rats with some vancomycin-lipopeptide conjugates have indicated altered pharmacokinetic profiles compared to unconjugated vancomycin, with a shift from renal to hepatobiliary excretion.[1] While these early results are encouraging, comprehensive in vivo efficacy data from infection models are still emerging.

Table 4: Comparison of Preclinical Characteristics of Different AACs

FeatureDSTA4637A (anti-S. aureus)Anti-P. aeruginosa AAC (G2637)Vancomycin-Peptide Conjugates
Target Pathogen Staphylococcus aureusPseudomonas aeruginosaGram-positive bacteria (including VRE)
Antibody Target Wall Teichoic AcidLipopolysaccharide O antigenNot applicable (direct conjugation)
Antibiotic Payload This compound (Rifamycin analog)G2637 (Arylomycin analog)Vancomycin
Key Preclinical Finding Potent in vivo efficacy in a mouse bacteremia model.[1]Potent intracellular killing in macrophages in vitro.[5][9]Overcomes vancomycin resistance in vitro.[12]
In Vivo PK Data Well-characterized in mice, rats, and monkeys.[5]Limited publicly available data.Altered PK profile in rats compared to vancomycin.[1]
In Vivo Efficacy Data Significant bacterial load reduction in mice.[7]Limited publicly available data.Efficacy demonstrated in a mouse wound infection model for some conjugates.[14]

Experimental Protocols

Staphylococcus aureus Bacteremia Mouse Model

A murine model of bacteremia is utilized to evaluate the in vivo efficacy of anti-S. aureus therapeutics.[15][16]

  • Animal Model: Female BALB/c mice are commonly used.

  • Bacterial Strain: A clinically relevant strain of S. aureus, such as USA300, is prepared to a specific concentration (e.g., colony-forming units per milliliter).

  • Infection: Mice are challenged with the bacterial suspension via intravenous or intraperitoneal injection to establish a systemic infection.

  • Treatment: At a specified time post-infection (e.g., 24 hours), the test article (e.g., DSTA4637A) or control (e.g., vehicle, standard-of-care antibiotic) is administered, typically intravenously.

  • Endpoint Analysis: At predetermined time points (e.g., 4 days post-infection), mice are euthanized, and target organs (e.g., kidneys, heart, bones) are harvested. The bacterial burden in each organ is quantified by homogenizing the tissue and plating serial dilutions to determine the number of colony-forming units (CFU).

Bioanalytical Methods for DSTA4637A

The quantification of total antibody, antibody-conjugated this compound, and unconjugated this compound in plasma is crucial for understanding the pharmacokinetics of DSTA4637A.[2]

  • Total Antibody Assay: A ligand-binding assay, such as an ELISA, is typically used. This involves capturing the antibody from the plasma sample using an anti-human IgG antibody and detecting it with a labeled secondary antibody.

  • Antibody-Conjugated this compound Assay: A hybrid method combining ligand-binding and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed. The conjugate is first captured from the plasma using an anti-human IgG antibody. The this compound is then cleaved from the antibody (e.g., by enzymatic digestion of the linker) and quantified by LC-MS/MS.

  • Unconjugated this compound Assay: The free this compound in the plasma is quantified directly using LC-MS/MS following a protein precipitation or solid-phase extraction step to remove larger molecules.

Visualizing the Mechanisms and Workflows

DSTA4637A_Mechanism_of_Action Mechanism of Action of DSTA4637A cluster_extracellular Extracellular Space cluster_cell Host Phagocytic Cell DSTA4637A DSTA4637A S_aureus S. aureus DSTA4637A->S_aureus Binding to Wall Teichoic Acid Phagocytosis Phagocytosis S_aureus->Phagocytosis Opsonization Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome This compound Released This compound Phagolysosome->this compound Linker Cleavage Bacterial_Death Bacterial Death This compound->Bacterial_Death Inhibits RNA Polymerase

Caption: Mechanism of action of DSTA4637A.

Experimental_Workflow_In_Vivo_Efficacy Experimental Workflow for In Vivo Efficacy Start Start Animal_Model Select Animal Model (e.g., BALB/c mice) Start->Animal_Model Bacterial_Challenge Prepare and Administer S. aureus Challenge Animal_Model->Bacterial_Challenge Treatment_Administration Administer DSTA4637A or Control Bacterial_Challenge->Treatment_Administration Monitoring Monitor Animal Health and Weight Treatment_Administration->Monitoring Endpoint Euthanize and Harvest Target Organs Monitoring->Endpoint CFU_Quantification Homogenize Organs and Plate for CFU Count Endpoint->CFU_Quantification Data_Analysis Analyze and Compare Bacterial Loads CFU_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo efficacy studies.

References

Dmdna31 Efficacy in Systemic Murine Infection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data demonstrates the potent efficacy of Dmdna31, delivered via the antibody-antibiotic conjugate (AAC) DSTA4637A, in treating systemic Staphylococcus aureus infection in murine models. This guide provides a comparative analysis of this compound's performance against standard-of-care antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a novel rifamycin-class antibiotic, when conjugated to an anti-S. aureus antibody to form DSTA4637A, exhibits significant bactericidal activity in a mouse model of systemic S. aureus infection. A single dose of DSTA4637A has been shown to be superior to a multi-day regimen of vancomycin in reducing bacterial burden in key organs.[1] This targeted delivery mechanism allows for potent efficacy against intracellular bacteria, a known challenge in treating persistent S. aureus infections.

Comparative Efficacy of this compound (DSTA4637A) and Standard-of-Care Antibiotics

The following table summarizes the available quantitative data on the efficacy of DSTA4637A and alternative antibiotics in mouse models of systemic S. aureus infection. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions across different studies may vary.

TreatmentMouse ModelBacterial StrainDosing RegimenKey Efficacy EndpointsReference
DSTA4637A (this compound) Systemic InfectionMRSASingle intravenous dose (25 mg/kg or 50 mg/kg)Substantial reduction in bacterial load in kidneys, heart, and bones at 4 days post-infection. A single 50 mg/kg dose was superior to 3 days of vancomycin treatment.[1]
Vancomycin Systemic Infection (in combination with DSTA4637A)MRSA110 mg/kg twice daily for 3 daysIn combination with DSTA4637A, resulted in a ≥75% probability of reducing CFU below the lower limit of detection in the kidney at day 4.[1]
Daptomycin PeritonitisMRSA & MSSASingle subcutaneous dose (50 mg/kg)100% survival in non-neutropenic mice; greater and more rapid bactericidal activity compared to vancomycin and linezolid.[2]
Daptomycin Hematogenous Pulmonary InfectionMRSA50 mg/kg every 24 hours94% survival, significant reduction in lung abscesses and bacterial load compared to control. Superior survival compared to vancomycin (52.9%).[3]
Linezolid Hematogenous Pulmonary InfectionMRSA & VISA100 mg/kg/daySignificantly reduced bacterial numbers in the lungs compared to vancomycin. 85% survival in VISA-infected immunocompromised mice.[4]

Experimental Methodologies

A standardized experimental protocol is crucial for the validation and comparison of therapeutic efficacy. The following outlines a typical methodology for establishing a systemic S. aureus infection in a mouse model, based on common practices in the field.

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: Immunocompromised strains such as SCID (Severe Combined Immunodeficiency) or neutropenic mice are often used to establish a robust infection. C57BL/6 are also commonly used.[5]

  • Sex and Age: Female, 6-8 weeks old.

2. Bacterial Strain:

  • Organism: Staphylococcus aureus

  • Strain: Clinically relevant strains such as USA300 (a common community-associated MRSA strain) are frequently utilized.

  • Preparation: Bacteria are grown to mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth), washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.

3. Infection Protocol:

  • Route of Administration: Intravenous (IV) injection via the tail vein is a common method for inducing systemic infection.[6]

  • Inoculum: A typical inoculum size ranges from 1 x 10^6 to 1 x 10^7 colony-forming units (CFU) per mouse.[6]

4. Therapeutic Intervention:

  • Test Article: this compound (as DSTA4637A) or comparator antibiotics.

  • Administration: Administered at specified doses and routes (e.g., intravenously, subcutaneously, or orally) at a defined time point post-infection.

  • Control Groups: Include a vehicle control group (e.g., PBS) and groups treated with standard-of-care antibiotics for comparison.

5. Efficacy Evaluation:

  • Primary Endpoints:

    • Bacterial Burden: At selected time points post-treatment, mice are euthanized, and target organs (e.g., kidneys, heart, lungs, spleen, bones) are aseptically harvested. Organs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).[7]

    • Survival: Mice are monitored daily for a specified period (e.g., 7-14 days), and survival rates are recorded.

  • Secondary Endpoints: May include analysis of inflammatory markers, histopathological examination of tissues, and monitoring of clinical signs of illness.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound delivered via DSTA4637A and a typical experimental workflow.

Dmdna31_Mechanism cluster_extracellular Extracellular Space cluster_phagocyte Phagocytic Cell DSTA4637A DSTA4637A (Antibody-Dmdna31 Conjugate) SA S. aureus DSTA4637A->SA 1. Binding to S. aureus Phagosome Phagosome SA->Phagosome 2. Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound This compound Phagolysosome->this compound 4. Linker Cleavage & this compound Release Bacterial_Death Bacterial Death This compound->Bacterial_Death 5. Inhibition of Bacterial RNA Polymerase

This compound/DSTA4637A Mechanism of Action

Experimental_Workflow start Start prep_bacteria Prepare S. aureus inoculum start->prep_bacteria infect_mice Induce systemic infection in mice via IV injection prep_bacteria->infect_mice group_assignment Randomly assign mice to treatment groups (Vehicle, DSTA4637A, Comparators) infect_mice->group_assignment treatment Administer treatment according to protocol group_assignment->treatment monitoring Monitor survival and clinical signs daily treatment->monitoring endpoint_cfu Endpoint 1: Determine bacterial load (CFU) in target organs monitoring->endpoint_cfu endpoint_survival Endpoint 2: Record final survival data monitoring->endpoint_survival data_analysis Analyze and compare data between groups endpoint_cfu->data_analysis endpoint_survival->data_analysis end End data_analysis->end

Systemic Infection Model Workflow

Conclusion

The available preclinical data strongly support the efficacy of this compound, delivered as the antibody-antibiotic conjugate DSTA4637A, in a mouse model of systemic S. aureus infection. Its targeted mechanism of action, leading to the killing of intracellular bacteria, represents a promising strategy to address the challenges of persistent and difficult-to-treat S. aureus infections. While direct comparative data with standard-of-care antibiotics under identical experimental conditions are not extensively available, the existing evidence suggests a potent bactericidal effect that warrants further investigation and clinical development. This guide provides a foundational understanding for researchers and drug development professionals evaluating novel anti-staphylococcal therapies.

References

A Comparative Analysis of Dmdna31 AAC and Standard of Care for Bacteremia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antibody-antibiotic conjugate (AAC), Dmdna31 AAC (DSTA4637S), and the current standard of care for the treatment of bacteremia, with a focus on Staphylococcus aureus infections. This analysis is supported by available preclinical and clinical experimental data.

Executive Summary

Bacteremia, the presence of bacteria in the bloodstream, remains a significant cause of morbidity and mortality worldwide. The rise of antibiotic-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of innovative therapeutic strategies. This compound AAC, a novel antibody-antibiotic conjugate, represents a targeted approach to delivering potent antibiotics directly to the site of infection. This guide compares the mechanism of action, available efficacy data, and safety profiles of this compound AAC with the established standard of care for S. aureus bacteremia, primarily vancomycin and daptomycin. While this compound AAC has shown promise in preclinical models and early-phase clinical trials, further investigation is required to establish its role in clinical practice.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound AAC and standard of care antibiotics lies in their mechanism of action. Standard of care antibiotics circulate systemically to exert their effects, while this compound AAC employs a targeted delivery system.

This compound AAC: This antibody-antibiotic conjugate is composed of a human monoclonal antibody that specifically targets wall teichoic acid on the surface of S. aureus.[1][2] This antibody is linked to a potent antibiotic payload, this compound, a rifamycin-class antibiotic that inhibits bacterial DNA-dependent RNA polymerase.[1][2] The proposed mechanism involves the antibody binding to S. aureus, leading to phagocytosis of the bacterium by host immune cells. Inside the phagolysosome, cellular enzymes cleave the linker, releasing the active this compound to kill the intracellular bacteria.[1][2] This approach is designed to target intracellular reservoirs of S. aureus that may be shielded from conventional antibiotics.

Standard of Care (Vancomycin): Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[3] It is a first-line treatment for MRSA bacteremia.[3][4] Its efficacy is dependent on maintaining adequate serum concentrations, with the target pharmacokinetic/pharmacodynamic parameter being an area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio of 400-600.[1][4]

G cluster_0 This compound AAC Mechanism cluster_1 Standard of Care (Vancomycin) Mechanism This compound AAC This compound AAC S. aureus S. aureus This compound AAC->S. aureus Binds to wall teichoic acid Phagocyte Phagocyte S. aureus->Phagocyte Opsonized bacterium Phagocytosis Phagocytosis Phagocyte->Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome This compound Release This compound Release Phagolysosome->this compound Release Linker cleavage Bacterial Death Bacterial Death This compound Release->Bacterial Death Inhibits RNA polymerase Vancomycin Vancomycin Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Vancomycin->Bacterial Cell Wall Synthesis Inhibits Bacterial Lysis Bacterial Lysis Bacterial Cell Wall Synthesis->Bacterial Lysis Leads to

Caption: Signaling pathways of this compound AAC and Vancomycin.

Comparative Efficacy Data

Direct comparative efficacy data from head-to-head clinical trials in patients with bacteremia are not yet available. The following tables summarize the available preclinical and early-phase clinical data for this compound AAC and established data for the standard of care.

Preclinical Data (Murine Bacteremia Model)
ParameterThis compound AAC (DSTA4637A)Standard of Care (Vancomycin)
Study Design Systemic S. aureus (USA300 NRS384) infection model in mice.[5]Systemic S. aureus infection model in mice.
Dosage Single IV dose of 25 mg/kg or 50 mg/kg.[5][6]110 mg/kg IV twice daily for 3 days.[6]
Efficacy Outcome Significant reduction in bacterial load in kidneys, heart, and bones at day 4 post-infection.[6] A single 50 mg/kg dose was superior to 3 days of vancomycin treatment.[2][6]Reduction in bacterial load.
Clinical Data
ParameterThis compound AAC (DSTA4637S)Standard of Care (Vancomycin)
Trial Phase Phase 1 (Healthy Volunteers) & Phase 1b (Patients with S. aureus bacteremia)Established Clinical Practice (Numerous Trials)
Population Healthy adults (Phase 1)[6][7]; Adults with complicated S. aureus bacteremia receiving standard of care (Phase 1b).[8][9][10]Patients with bacteremia.
Dosage Phase 1: Single IV doses of 5, 15, 50, 100, 150 mg/kg.[6][7] Phase 1b: 4-6 IV doses of 15, 45, 100 mg/kg every 7 days as adjunct to standard of care.[8][9][10]15-20 mg/kg IV every 8-12 hours, adjusted based on renal function and serum trough concentrations or AUC/MIC.[3][4][11]
Efficacy Outcome Not the primary endpoint of Phase 1/1b trials.Clinical and microbiological cure rates vary depending on the patient population and severity of infection.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

DSTA4637A: Preclinical Murine Bacteremia Model
  • Animal Model: Severe combined immunodeficient (SCID) mice.[12]

  • Bacterial Strain: S. aureus strain USA300 NRS384.[5]

  • Infection Protocol: Intravenous tail vein injection of 1 x 107 colony-forming units (CFU) per mouse.[5]

  • Treatment Protocol:

    • DSTA4637A: Single intravenous bolus of 25 or 50 mg/kg administered 24 hours post-infection.[5][6]

    • Vancomycin (comparator): 110 mg/kg administered intravenously twice daily for 3 days.[6]

  • Efficacy Assessment: Bacterial load in the heart, kidneys, and bones was quantified at 7 and 14 days post-dosing.[12] Organs were homogenized, and serial dilutions were plated on appropriate agar to determine CFU counts.

DSTA4637S: Phase 1 Clinical Trial (Healthy Volunteers)
  • Study Design: Randomized, double-blind, placebo-controlled, single-ascending dose study.[6][7]

  • Participants: 30 healthy male and female volunteers, aged 18-65 years.[6][7]

  • Intervention: Single intravenous doses of 5, 15, 50, 100, and 150 mg/kg of DSTA4637S or placebo.[6][7]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms (ECGs) at regular intervals up to 85 days post-dose.[6]

  • Pharmacokinetic Assessments: Serial blood samples were collected at specified time points to determine the plasma concentrations of the DSTA4637S conjugate and total antibody.[13]

DSTA4637S: Phase 1b Clinical Trial (Patients with S. aureus Bacteremia)
  • Study Design: Randomized, double-blind, placebo-controlled, multiple-ascending dose study.[8][9][10]

  • Participants: 25 patients with complicated S. aureus bacteremia requiring at least 4 weeks of intravenous standard-of-care antibiotics.[8][9][10]

  • Intervention: 4-6 intravenous doses of 15, 45, and 100 mg/kg of DSTA4637S or placebo administered every 7 days as an adjunct to standard-of-care antibiotics.[8][9][10]

  • Safety and Tolerability Assessments: Similar to the Phase 1 study, with close monitoring for adverse events, particularly infusion-related reactions.[8][9][10]

  • Pharmacokinetic Assessments: Intensive pharmacokinetic sampling after the first and last doses to determine serum and plasma concentrations of DSTA4637S analytes.[13]

G cluster_0 Preclinical Efficacy Workflow cluster_1 Clinical Trial Workflow Infect Mice Infect Mice Administer Treatment Administer Treatment Infect Mice->Administer Treatment 24 hours Monitor Monitor Administer Treatment->Monitor Days Assess Bacterial Load Assess Bacterial Load Monitor->Assess Bacterial Load Endpoint Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Period Treatment Period Randomization->Treatment Period Safety & PK Monitoring Safety & PK Monitoring Treatment Period->Safety & PK Monitoring Follow-up Follow-up Treatment Period->Follow-up

Caption: Experimental workflows for preclinical and clinical studies.

Safety and Tolerability

This compound AAC (DSTA4637S): In a Phase 1 study with healthy volunteers, DSTA4637S was generally safe and well-tolerated as a single intravenous dose.[6][7] No serious adverse events were reported.[6][7] The most common treatment-related adverse events were infusion-related reactions, which were generally mild to moderate and reversible.[9] In the Phase 1b study in patients with S. aureus bacteremia, infusion-related reactions were also observed.[8][9][10]

Standard of Care (Vancomycin): Vancomycin is associated with several potential adverse effects, including nephrotoxicity ("Red Man Syndrome," an infusion-related reaction), and ototoxicity.[3] The risk of nephrotoxicity is increased with higher doses, prolonged therapy, and concomitant use of other nephrotoxic agents.[3] Therapeutic drug monitoring is essential to minimize the risk of toxicity while ensuring efficacy.[1][4]

Conclusion and Future Directions

This compound AAC presents a promising and innovative approach to the treatment of S. aureus bacteremia, particularly with its novel mechanism of targeting intracellular bacteria. Preclinical data suggests potential superiority over standard of care in a mouse model.[2][6] Early phase clinical trials have established a favorable safety and pharmacokinetic profile.[6][7][8][9][10] However, robust clinical efficacy data from larger, randomized controlled trials are necessary to definitively establish its place in the therapeutic armamentarium against bacteremia.

The standard of care, while effective for many patients, is challenged by the rise of antibiotic resistance and potential toxicities. The development of novel agents like this compound AAC is crucial. Future research should focus on head-to-head comparative efficacy trials, evaluation in different patient populations with bacteremia, and assessment of its potential to prevent relapse and combat persistent infections.

References

Assessing the Potency of Dmdna31 Against Vancomycin-Intermediate S. aureus (VISA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant challenge to antimicrobial therapy, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of the potency of Dmdna31, a rifamycin-class antibiotic, against VISA, contextualized with the performance of established alternative treatments. The information herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to aid in research and development efforts.

Executive Summary

This compound, a rifalazil analog, demonstrates potent bactericidal activity against S. aureus by inhibiting bacterial DNA-dependent RNA polymerase.[1] While direct comparative studies of this compound against VISA are limited, data on the closely related rifalazil, alongside extensive data for vancomycin, daptomycin, and linezolid against VISA, allow for an indirect assessment of its potential. This guide collates available Minimum Inhibitory Concentration (MIC) data to facilitate a comparative overview. The primary mechanism of resistance in VISA strains involves cell wall thickening, which is modulated by two-component signaling systems such as VraSR and GraSR.

Comparative Potency: A Tabular Overview

The following tables summarize the in vitro potency of this compound (represented by its analog, rifalazil) and key comparator antibiotics against S. aureus and specifically against VISA strains. Data has been aggregated from multiple studies to provide a comprehensive, though indirect, comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (as Rifalazil) and Comparator Antibiotics against S. aureus

AntibioticS. aureus MIC Range (µg/mL)S. aureus MIC₅₀ (µg/mL)S. aureus MIC₉₀ (µg/mL)
Rifalazil0.002 - 0.03N/AN/A
Vancomycin1.0 - 4.02.02.0
Daptomycin0.125 - 1.00.380.75
Linezolid1.0 - 4.02.04.0

Note: Data for rifalazil is against rifamycin-sensitive S. aureus and may not be representative for all S. aureus strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Vancomycin-Intermediate S. aureus (VISA)

AntibioticVISA MIC Range (µg/mL)VISA MIC₅₀ (µg/mL)VISA MIC₉₀ (µg/mL)
Vancomycin4 - 8N/AN/A
Daptomycin0.5 - 4.01.02.0
Linezolid1.46 ± 0.51 (mean ± SD)N/AN/A

Note: Direct MIC data for this compound or rifalazil against a significant number of VISA strains was not available in the reviewed literature. The potency of rifamycins can be significantly affected by resistance mutations in the rpoB gene.[2][3]

Experimental Protocols

Accurate assessment of antimicrobial potency requires standardized and detailed experimental protocols. The following sections outline the methodologies for determining Minimum Inhibitory Concentration (MIC) and for conducting time-kill assays, as adapted from established guidelines and peer-reviewed literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. For VISA, broth microdilution and gradient diffusion methods are recommended.

a) Broth Microdilution Method

This method is considered the gold standard for determining MIC values.

  • Preparation of Inoculum: A standardized inoculum of the VISA strain is prepared from a fresh culture on an appropriate agar plate. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: 100 µL of each antibiotic dilution is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of the standardized bacterial inoculum is added to each well. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

b) Gradient Diffusion Method (Etest®)

This method utilizes a predefined, stable gradient of antibiotic on a plastic strip.

  • Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate. For VISA screening, Brain Heart Infusion (BHI) agar is often used.[5]

  • Application of Etest® Strip: The Etest® strip is applied to the surface of the agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 24 hours. For VISA, incubation may be extended to 48 hours.[2][5]

  • Reading of Results: An elliptical zone of inhibition is formed around the strip. The MIC value is read where the lower part of the ellipse intersects the MIC scale on the strip.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation of Cultures: An overnight culture of the VISA strain is diluted in fresh CAMHB and incubated to reach the logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).

  • Exposure to Antibiotics: The antimicrobial agent is added to the bacterial culture at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A growth control without any antibiotic is also included.

  • Sampling and Viable Counts: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours). Serial dilutions of each aliquot are plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 35°C ± 2°C for 24-48 hours, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]

Signaling Pathways in VISA Resistance

The development of the VISA phenotype is a complex process involving multiple genetic and phenotypic changes, most notably the thickening of the bacterial cell wall. This thickened cell wall is thought to trap vancomycin molecules, preventing them from reaching their target at the cell membrane. This process is regulated by several two-component signaling systems, primarily VraSR and GraSR.

VISA_Resistance_Pathway cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin Thickened_CW Thickened Peptidoglycan Layer (Vancomycin Trapping) Vancomycin->Thickened_CW impaired diffusion VraS VraS (Sensor Kinase) Vancomycin->VraS senses cell wall stress VraR VraR (Response Regulator) VraS->VraR phosphorylates GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR phosphorylates Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes (pbp2, murZ, etc.) VraR->Cell_Wall_Synthesis_Genes upregulates GraR->Cell_Wall_Synthesis_Genes upregulates Cell_Wall_Synthesis_Genes->Thickened_CW leads to

Caption: VraSR and GraSR signaling in VISA resistance.

The VraSR and GraSR two-component systems act as sensors of cell wall stress, such as that induced by vancomycin.[7][8] Upon sensing this stress, the sensor kinases (VraS and GraS) autophosphorylate and subsequently transfer the phosphate group to their cognate response regulators (VraR and GraR).[9] The phosphorylated response regulators then act as transcriptional activators, upregulating the expression of a regulon of genes involved in cell wall synthesis and modification.[10] This leads to the characteristic thickened cell wall phenotype observed in VISA strains, which contributes to reduced vancomycin susceptibility.[11][12]

References

Eradicating Staphylococcus aureus Persister Cells: A Comparative Analysis of Dmdna31 and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-tolerant persister cells in Staphylococcus aureus presents a formidable challenge in treating chronic and recurrent infections. These dormant, metabolically quiescent cells can survive conventional antibiotic therapies, leading to treatment failure. This guide provides a comparative overview of the anti-persister activity of Dmdna31, a novel rifamycin-class antibiotic delivered via the antibody-antibiotic conjugate (AAC) DSTA4637S, and other promising therapeutic alternatives. The information is supported by available experimental data to aid researchers in their evaluation of these innovative strategies.

Mechanism of Action: this compound and DSTA4637S

This compound is a potent inhibitor of bacterial DNA-dependent RNA polymerase.[1] To specifically target S. aureus, this compound is conjugated to a monoclonal antibody that recognizes the β-N-acetylglucosamine (β-GlcNAc) motif on the wall teichoic acid of the bacterium, forming the AAC DSTA4637S.[1] This targeted delivery system facilitates the uptake of the antibiotic by phagocytic cells harboring intracellular S. aureus. Once inside the phagolysosome, the linker connecting the antibody and this compound is cleaved by cathepsins, releasing the active antibiotic to kill the intracellular bacteria.[2][3]

Comparative Efficacy Against S. aureus Persisters

Treatment StrategyS. aureus Strain(s)Model SystemEfficacy (Log Reduction in CFU)Reference(s)
ADEP4 (5 µg/mL) + Rifampicin (0.4 µg/mL) MRSAStationary phase culture & BiofilmComplete eradication[4]
Clinafloxacin + Meropenem + Daptomycin MRSA (USA300)Biofilm (in vitro)Complete eradication[5][6]
Clinafloxacin + Meropenem + Daptomycin MRSA (USA300)Mouse skin infection modelComplete eradication[5][6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-persister therapies. Below are summarized protocols for key experiments cited in the literature.

In Vitro S. aureus Persister Cell Eradication Assay (ADEP4 + Rifampicin)
  • Persister Cell Generation: S. aureus cultures are grown to stationary phase, a condition known to be enriched with persister cells.

  • Treatment: The stationary phase culture is treated with ADEP4 (5 µg/mL) in combination with rifampicin (0.4 µg/mL).

  • Quantification: At specified time points, aliquots of the treated culture are serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFU/mL). A complete eradication is noted when no colonies are observed at the lowest dilution.

In Vitro S. aureus Biofilm Eradication Assay (Clinafloxacin Combination Therapy)
  • Biofilm Formation: S. aureus (e.g., USA300 strain) is cultured in microtiter plates under conditions that promote biofilm formation.

  • Treatment: Mature biofilms are treated with a combination of clinafloxacin, meropenem, and daptomycin at clinically relevant concentrations.

  • Quantification: After the treatment period, the biofilm is disrupted, and the released bacteria are serially diluted and plated to enumerate CFU/mL. Viability can also be assessed using staining methods like SYBR Green I/propidium iodide. Complete eradication is defined as zero CFU recovery.[7]

Intracellular S. aureus Persister Model (General Protocol)
  • Macrophage Culture: A macrophage cell line (e.g., J774) is cultured in appropriate media.

  • Infection: Macrophages are infected with S. aureus at a specific multiplicity of infection.

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are killed by the addition of an antibiotic that does not penetrate the macrophages (e.g., gentamicin).

  • Treatment: The infected macrophages are then treated with the experimental anti-persister agent (e.g., DSTA4637S).

  • Quantification: At the end of the treatment, the macrophages are lysed to release the intracellular bacteria, which are then serially diluted and plated for CFU counting.

Visualizing the Mechanisms

Experimental Workflow for Evaluating Anti-Persister Activity

experimental_workflow cluster_persister_generation Persister Cell Generation cluster_treatment Treatment cluster_quantification Quantification of Viability planktonic Planktonic Culture (Stationary Phase) This compound This compound (DSTA4637S) adep4 ADEP4 + Rifampicin planktonic->adep4 clinafloxacin Clinafloxacin Combination planktonic->clinafloxacin biofilm Biofilm Formation biofilm->adep4 biofilm->clinafloxacin intracellular Intracellular Infection (e.g., in Macrophages) intracellular->this compound cfu Colony Forming Unit (CFU) Enumeration This compound->cfu adep4->cfu clinafloxacin->cfu viability_staining Viability Staining (e.g., SYBR Green/PI) clinafloxacin->viability_staining

Caption: Experimental workflow for assessing the efficacy of anti-persister agents.

The Stringent Response Signaling Pathway in S. aureus

stringent_response cluster_stress Stress Conditions cluster_synthesis (p)ppGpp Synthesis cluster_response Cellular Response aa_starvation Amino Acid Starvation rel Rel aa_starvation->rel activates cell_wall_stress Cell Wall Stress relp_relq RelP / RelQ cell_wall_stress->relp_relq activates ppGpp (p)ppGpp (Alarmone) rel->ppGpp relp_relq->ppGpp virulence ↑ Virulence Factor Expression ppGpp->virulence translation ↓ Translation ppGpp->translation growth_arrest Growth Arrest (Dormancy) translation->growth_arrest persistence Antibiotic Tolerance (Persister Formation) growth_arrest->persistence

Caption: The stringent response pathway leading to persister formation in S. aureus.

References

Safety Operating Guide

Personal protective equipment for handling Dmdna31

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Dmdna31 in a research setting. This compound is identified as a potent rifamycin-class antibiotic, often used as a payload in antibody-antibiotic conjugates (AACs).[1] While this guide is based on available data for this compound and similar compounds, it is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult the SDS for this compound upon acquisition and adhere to their institution's specific safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound, and its handling requires stringent safety measures to prevent exposure.[2][3][4] The primary risks are associated with inhalation of airborne particles, skin contact, and eye contact.[5][6]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationsRationale
Body Protection Lab CoatFire-resistant, long-sleeved, and fastened in the front.[5][7]Protects skin and clothing from splashes and spills.[5]
Gown/CoverallsDisposable, full-body protection for high-risk procedures.[5]Recommended for handling larger quantities or during procedures with a high risk of contamination.
Hand Protection GlovesDisposable nitrile or neoprene gloves.[5][8] Double-gloving is recommended.[5]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[9]
Eye and Face Protection Safety GogglesANSI Z87.1-compliant, with side shields.[9][10]Protects eyes from chemical splashes, dust, and flying debris.[5]
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection against splashes, especially when handling liquids.[5]
Respiratory Protection RespiratorN95 or P2 particulate filter respirator for handling powders.[6][11]Prevents inhalation of airborne particles. A full-face respirator may be necessary for high-risk procedures or in case of spills.[5]

Operational Plan: Handling Procedures

All work with this compound, especially in its powdered form, should be conducted in a designated area with appropriate engineering controls to minimize exposure.[2][12][13]

Engineering Controls:

  • Fume Hood: All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood.[2]

  • Glove Box/Isolator: For handling larger quantities or for procedures with a high potential for aerosol generation, a glove box or isolator under negative pressure is recommended to provide a physical barrier.[13][14]

  • Ventilation: Ensure adequate general laboratory ventilation with single-pass air to prevent the accumulation of airborne contaminants.[2]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is correctly donned before entering the designated handling area.

    • Verify that the fume hood or glove box is functioning correctly.

    • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

  • Weighing (Powder):

    • Perform all weighing of powdered this compound within a fume hood or a vented balance enclosure.[12]

    • Use anti-static weigh paper or boats to prevent powder dispersal.

    • Handle the powder gently to avoid creating dust.

  • Solubilization:

    • Add the solvent to the powdered this compound slowly and carefully to avoid splashing.

    • Cap the container securely before mixing or vortexing.

  • Handling Solutions:

    • Once in solution, the risk of airborne exposure is reduced, but appropriate PPE is still required to prevent skin and eye contact.[14]

    • Use positive displacement pipettes for accurate handling of solutions.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Remove PPE in the designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7][11]

Disposal Plan

This compound and all materials contaminated with it are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[15][16]

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, weigh paper, pipette tips, and other disposable labware.
Liquid Waste Labeled, sealed, and chemically compatible hazardous waste container.[17]Includes unused stock solutions, and contaminated media. Do not pour down the drain.[15]
Sharps Waste Labeled, puncture-proof sharps container.Includes needles and syringes used for handling this compound solutions.

Decontamination:

  • All non-disposable equipment should be thoroughly decontaminated after use. The appropriate decontamination solution will depend on the chemical compatibility of the equipment and the properties of this compound. Consult the SDS for specific recommendations.

  • Spills should be cleaned up immediately by trained personnel wearing appropriate PPE. Use absorbent materials to contain the spill, and then decontaminate the area.

Experimental Protocols and Visualizations

Mechanism of Action:

This compound is a rifamycin-class antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase.[1] It binds to the β subunit of the RNA polymerase, physically blocking the elongation of the RNA transcript and thereby preventing protein synthesis in the bacteria.[1]

Antibody-Antibiotic Conjugate (AAC) Workflow:

This compound is often used as a payload in AACs, such as DSTA4637S, for targeted delivery to bacterial cells.[18][19] The following diagram illustrates the general workflow of an AAC utilizing this compound.

AAC_Workflow Antibody-Antibiotic Conjugate (AAC) Workflow for this compound cluster_conjugation Conjugation cluster_delivery Targeted Delivery and Action Antibody Monoclonal Antibody Linker Cleavable Linker This compound This compound Payload AAC Antibody-Antibiotic Conjugate (AAC) Binding AAC Binds to Bacterial Antigen AAC->Binding Internalization Internalization into Phagocytic Cell Binding->Internalization Release Linker Cleavage and This compound Release Internalization->Release Inhibition Inhibition of Bacterial RNA Polymerase Release->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Workflow of a this compound Antibody-Antibiotic Conjugate from conjugation to bacterial cell death.

Safe Handling Workflow:

The following diagram outlines the key steps for the safe handling of potent compounds like this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound Start Preparation (Don PPE, Check Controls) Handling Handling in Primary Containment (Fume Hood/Glove Box) Start->Handling Decontamination Decontaminate Surfaces and Equipment Handling->Decontamination Waste Segregate and Dispose of Hazardous Waste Decontamination->Waste Doffing Remove PPE (Avoid Self-Contamination) Waste->Doffing Hygiene Wash Hands Thoroughly Doffing->Hygiene

Caption: Step-by-step workflow for the safe laboratory handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.